4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (CAS 83551-41-1): A Comprehensive Technical Guide
Executive Summary & Chemical Architecture 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (CAS 83551-41-1) is a highly specialized, ambidentate heterocyclic building block[1]. Structurally, it merges a pyrimidine core with...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Architecture
4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (CAS 83551-41-1) is a highly specialized, ambidentate heterocyclic building block[1]. Structurally, it merges a pyrimidine core with a pyrazine substituent at the C2 position, a hydroxyl group at C4, and a methyl group at C6. This unique topological arrangement creates a privileged scaffold widely utilized in two distinct advanced fields: the design of ATP-competitive kinase inhibitors in oncology[2], and the development of transition-metal phosphors for Organic Light Emitting Diodes (OLEDs)[3].
As a Senior Application Scientist, understanding the dual nature of this molecule—specifically its tautomeric equilibrium and coordination geometry—is paramount to leveraging its full potential in synthetic workflows and material design[4].
Quantitative Physicochemical Profiling
To predict the behavior of CAS 83551-41-1 in biological assays and organic solvents, we must analyze its fundamental physicochemical properties[1]. The data below highlights its high polarity and excellent hydrogen-bonding capacity.
Table 1: Physicochemical & Topological Properties
Property
Value
Scientific Implication
Molecular Formula
C₉H₈N₄O
Defines the core heterocyclic framework.
Exact Mass
188.0698 Da
Ideal low-molecular-weight fragment for drug discovery.
Hydrogen Bond Donors
1
Critical for kinase hinge-region binding (NH interaction).
Hydrogen Bond Acceptors
4
Facilitates multi-point target engagement and metal chelation.
Topological Polar Surface Area
67.2 Ų
Optimal for cellular permeability; balances solubility and lipophilicity.
XlogP
-0.5
Indicates hydrophilic character; requires polar aprotic/protic solvents for dissolution.
Rotatable Bonds
1
Low entropic penalty upon binding to target proteins or metals.
Structural Dynamics: Lactam-Lactim Tautomerism
The reactivity of CAS 83551-41-1 is dictated by its lactam-lactim tautomerism. In the solid state and in polar solvents, the molecule predominantly exists in the lactam form (6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one)[1].
Lactam Form (Pyrimidin-4-one): The N3 proton acts as a strong hydrogen-bond donor, while the C4 carbonyl acts as an acceptor. This is the active conformation for kinase inhibition[2].
Lactim Form (4-Hydroxypyrimidine): Favored in basic conditions, the deprotonated oxygen allows the molecule to act as an anionic ligand, altering its chelation bite angle for transition metals[4].
Fig 1: Tautomeric equilibrium and its mechanistic impact on target binding and metal chelation.
Synthesis Methodology & Mechanistic Causality
The synthesis of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine relies on a classic Pinner-type condensation between an amidine and a
-keto ester.
Protocol 1: Pinner-Type Condensation
Objective: Synthesize the title compound with >95% purity.
Self-Validating System: The reaction is self-purifying. The product's amphoteric nature allows it to be isolated purely via isoelectric precipitation, eliminating the need for column chromatography.
Step-by-Step Methodology:
Amidine Free-Basing: Suspend pyrazine-2-carboxamidine hydrochloride (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.
Causality: The hydrochloride salt is unreactive. NaOEt neutralizes the salt, generating the highly nucleophilic free amidine. Anhydrous conditions are critical to prevent the premature hydrolysis of the ester reactant.
Electrophilic Addition: Cool the reaction mixture to 0°C. Dropwise, add ethyl acetoacetate (1.05 eq).
Causality: The initial nucleophilic attack of the amidine nitrogen onto the highly electrophilic ketone carbonyl is exothermic. Cooling to 0°C suppresses side reactions, such as the self-condensation of ethyl acetoacetate.
Cyclization (Thermodynamic Sink): Heat the mixture to 80°C (reflux) for 6 hours.
Causality: Thermal energy overcomes the activation barrier for the intramolecular cyclization. The elimination of water and ethanol drives the reaction into a "thermodynamic sink," forming the highly stable aromatic pyrimidine ring.
Isoelectric Isolation: Cool to room temperature. Add glacial acetic acid dropwise until the pH reaches ~5.5. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Causality: At pH 5.5, the molecule reaches its isoelectric point, neutralizing its charge and drastically reducing its aqueous solubility. This forces the pure product to crash out of the solution.
Fig 2: Mechanistic workflow for the Pinner-type synthesis of CAS 83551-41-1.
Application Vectors
Drug Development: Kinase/RTK Inhibitors
In medicinal chemistry, the 2-(pyrazin-2-yl)pyrimidin-4-one substructure is a recognized "privileged scaffold" for targeting Receptor Tyrosine Kinases (RTKs)[2]. The pyrimidin-4-one core mimics the adenine ring of ATP. The N3-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the C4=O acts as an acceptor from the hinge backbone amide. The pyrazine ring is typically directed toward the solvent-exposed region, allowing for further synthetic functionalization to tune pharmacokinetics.
Advanced Materials: OLED Phosphors
Due to its extended
-conjugation and strategically placed nitrogen atoms, CAS 83551-41-1 acts as a potent N,N-bidentate ligand for transition metals like Iridium (Ir³⁺) and Ruthenium (Ru²⁺)[3],[4].
Protocol 2: Iridium Complexation for Phosphorescent OLEDs
Objective: Synthesize a luminescent [Ir(ppy)₂(L)] complex (where L = CAS 83551-41-1).
Self-Validating System: The reaction visually validates itself. The starting dimer is weakly emissive, but successful chelation results in a solution that exhibits intense phosphorescence under 365 nm UV light.
Step-by-Step Methodology:
Dimer Cleavage: Suspend the Iridium dimer
(1.0 eq), CAS 83551-41-1 (2.2 eq), and (5.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
Causality: The mixed solvent system is critical. It dissolves both the highly non-polar Ir-dimer and the polar pyrimidine ligand. 2-ethoxyethanol allows for a high reflux temperature (~110°C) necessary to break the stable Ir-Cl-Ir bridge.
Coordination: Reflux the mixture at 110°C under an inert Argon atmosphere for 12 hours.
Causality:
deprotonates the pyrimidin-4-ol, shifting the equilibrium to the anionic lactim form. This increases the electron density on the pyrimidine nitrogen, facilitating strong N,N-bidentate coordination to the Iridium center.
Validation: Cool the mixture. A distinct bathochromic shift in the UV-Vis spectrum and strong luminescence confirm the formation of the octahedral complex.
Physicochemical properties of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine for Drug Discovery Applications Abstract 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is a heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine for Drug Discovery Applications
Abstract
4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is a heterocyclic compound featuring structural motifs of significant interest in medicinal chemistry. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for evaluating its potential as a drug candidate. These properties—including solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy. This guide provides a comprehensive framework for the systematic characterization of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine. It combines a theoretical assessment based on its chemical structure with detailed, field-proven experimental protocols for empirical determination. The objective is to equip researchers, scientists, and drug development professionals with the necessary rationale and methodologies to generate a robust data package for this compound, enabling informed decision-making in the drug discovery pipeline.
Introduction: The Centrality of Physicochemical Profiling
In modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant percentage of drug candidates fail in late-stage development due to poor pharmacokinetic properties, which are intrinsically linked to their fundamental physicochemical characteristics. Therefore, a rigorous, early-stage assessment of these properties is not merely a data-collection exercise but a critical step in risk mitigation and resource optimization.
The compound of interest, 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine, belongs to a class of nitrogen-containing heterocycles that are prevalent in numerous clinically successful drugs. Its pyrimidine core is analogous to nucleobases, while the pyrazine ring is a common feature in pharmacologically active molecules. The interplay of these two rings, along with the hydroxyl and methyl substituents, dictates its molecular personality.
Caption: Logical workflow for physicochemical characterization.
Detailed Experimental Protocols
The following sections provide step-by-step methodologies for determining the key physicochemical properties. The rationale behind critical steps is explained to ensure a self-validating and robust experimental design.
Ionization Constant (pKa) Determination
Expertise & Rationale: The pKa value defines the pH at which a molecule is 50% ionized. For 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine, the acidic pyrimidine-hydroxyl group and the basic nitrogen atoms of the pyrazine and pyrimidine rings are expected to have distinct pKa values. Knowing these is crucial as ionization state dramatically affects solubility, permeability, and target binding. A UV-metric method is described here as it is highly sensitive and requires minimal material.
Protocol: UV-Metric Titration
Preparation of Stock Solution: Accurately weigh ~1-2 mg of the compound and dissolve in a suitable co-solvent (e.g., methanol or DMSO) to create a concentrated stock solution (e.g., 10 mM). The co-solvent percentage in the final assay should be kept to a minimum (<1%) to avoid significant shifts in the apparent pKa.
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). Ensure the buffers themselves have minimal UV absorbance in the analytical wavelength range.
Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well containing the different pH buffers. The final compound concentration should be in the range of 50-100 µM.
UV-Vis Spectral Scan: Using a plate-based spectrophotometer, perform a full wavelength scan (e.g., 220-450 nm) for each well.
Data Analysis:
Identify wavelengths where the absorbance changes significantly with pH. These changes correspond to the transition between the ionized and neutral species.
Plot absorbance at these key wavelengths against pH.
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value(s). Multiple pKa values may be determined if the molecule has multiple ionizable centers.
Aqueous Solubility Determination
Expertise & Rationale: Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability. Given the aromatic nature of the compound, its solubility is expected to be limited and highly dependent on the pH, as predicted by the pKa determination. A high-throughput shake-flask method is described, which provides the thermodynamic equilibrium solubility—the most relevant measure for oral drug absorption.
Caption: Experimental workflow for thermodynamic solubility measurement.
Protocol: Shake-Flask Method at pH 7.4
System Suitability: Develop a robust HPLC-UV method capable of accurately quantifying the compound. This includes establishing linearity, accuracy, and precision with a standard calibration curve (e.g., 1 µM to 200 µM in 50:50 acetonitrile:water).
Sample Preparation: Add an excess of the solid compound (e.g., 1 mg) to a vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4. The presence of visible solid material is essential to ensure saturation.
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours. This duration is critical to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states.
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the diluted sample using the pre-validated HPLC-UV method.
Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the equilibrium solubility at the tested pH.
Lipophilicity (LogP/LogD) Determination
Expertise & Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. Since our compound ionizes, measuring LogD at pH 7.4 is more physiologically relevant.
Protocol: Shake-Flask Method for LogD₇.₄
Phase Preparation: Prepare a biphasic system using n-octanol (pre-saturated with pH 7.4 PBS) and pH
Foundational
4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine mechanism of action
Mechanistic Profiling of the 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine Scaffold: Coordination Dynamics and Target Inhibition Executive Summary The compound 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (CAS 83551-41-1)...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Profiling of the 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine Scaffold: Coordination Dynamics and Target Inhibition
Executive Summary
The compound 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (CAS 83551-41-1) is a highly privileged heteroaryl building block utilized extensively in the design of targeted therapeutics. While not a standalone clinical drug, this molecule serves as the critical pharmacophore for numerous ATP-competitive kinase inhibitors and metalloenzyme modulators. Nitrogen-containing, six-membered heterocyclic rings such as pyrimidine and pyrazine are foundational motifs in small molecule kinase inhibitors, enabling potent and selective target engagement[1]. This technical guide deconstructs the mechanism of action (MoA) of this scaffold, emphasizing its tautomeric dynamics, target engagement rules, and the self-validating experimental workflows required to characterize its binding profile.
Molecular Architecture & Tautomeric Dynamics
The mechanism of action of this scaffold is fundamentally dictated by its ability to undergo lactam-lactim tautomerization. In aqueous physiological conditions, the 4-hydroxy-pyrimidine form (lactim) exists in equilibrium with its 4-oxo (pyrimidin-4(3H)-one) tautomer (lactam).
The 4-Oxo Tautomer: Presents a highly effective hydrogen-bond acceptor (C=O) and donor (N-H) pair, perfectly mimicking the purine ring of endogenous ATP. This enables deep insertion into the kinase hinge region.
The Pyrazine Ring: Positioned at the C2 position, this electron-deficient moiety engages in π-π stacking with gatekeeper residues, while its nitrogen atoms participate in bidentate metal coordination.
Tautomeric equilibrium of the scaffold dictating divergent target engagement mechanisms.
Core Mechanisms of Action
ATP-Competitive Kinase Inhibition
Most pyrazine-based and pyrimidine-based kinase inhibitors function as ATP-competitive agents, binding reversibly to the active or inactive conformation of the enzyme[1]. The scaffold binds in the ATP-binding pocket of the kinase in a "U-type" or extended conformation. The pyrimidine ring helps maintain this U-binding mode, forming critical hydrogen bonds with the backbone amides of the hinge region[2].
Furthermore, the C6-methyl group provides essential hydrophobic shielding, displacing high-energy water molecules from the binding pocket to entropically drive the binding event. Interestingly, alternate binding modes—such as a 180-degree flipped orientation—have also been observed for pyrimidine analogues depending on the specific kinase gatekeeper residue, expanding the scaffold's versatility[3].
Metalloenzyme Chelation
Beyond kinases, the structural proximity of the pyrazine nitrogen to the pyrimidine nitrogen creates a potent bidentate chelating pocket. This configuration allows the scaffold to act as a competitive inhibitor of metalloenzymes by directly coordinating active-site metal ions (e.g., Zn²⁺ in matrix metalloproteinases or Mg²⁺ in phosphodiesterases). The lactim (4-hydroxy) tautomer often participates in this metal coordination, displacing the catalytic water molecule necessary for substrate hydrolysis.
Experimental Protocols for Mechanistic Validation
To rigorously validate the MoA of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine derivatives, orthogonal, self-validating biophysical techniques must be employed.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: We utilize ITC rather than standard biochemical IC₅₀ assays because ITC directly deconvolutes the free energy of binding (ΔG) into enthalpic (ΔH) and entropic (-TΔS) components. This reveals whether the interaction is driven by specific H-bonding at the hinge region (enthalpic) or hydrophobic displacement by the C6-methyl group (entropic).
Step-by-Step Methodology:
Protein Preparation: Dialyze the purified target protein (e.g., FGFR kinase domain) overnight against ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol, 1 mM TCEP) to ensure exact buffer matching.
Ligand Preparation: Prepare the scaffold ligand at 200 μM in the exact dialysis buffer. Maintain a final DMSO concentration of exactly 2.0% in both the syringe (ligand) and the cell (protein at 20 μM) to prevent solvent-mismatch artifacts.
Titration Execution: Perform 20 injections of 2 μL ligand into the protein cell at 25°C, utilizing a stirring speed of 750 rpm and 150-second spacing between injections to allow the baseline to stabilize.
Self-Validating Step: Perform a control titration of the ligand directly into the buffer alone. Subtract this heat of dilution from the raw data before integrating the isotherm. If the control peaks are large or non-linear, it indicates ligand aggregation or micelle formation, invalidating the run and requiring detergent supplementation.
Protocol 2: Structural Elucidation via X-Ray Crystallography
Causality: Co-crystallization is prioritized over crystal soaking. The rigid, bidentate nature of the pyrazine-pyrimidine axis often induces significant conformational shifts (e.g., DFG-in to DFG-out transitions) that would shatter a pre-formed apo-crystal.
Step-by-Step Methodology:
Complex Formation: Incubate the target protein (10 mg/mL) with a 3-fold molar excess of the scaffold for 2 hours on ice to ensure complete saturation of the active site.
Crystallization: Set up sitting-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex to the reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate).
Harvesting: Harvest crystals after 3-5 days, cryoprotect in reservoir solution supplemented with 20% ethylene glycol, and flash-freeze in liquid nitrogen.
Self-Validating Step: After data collection and initial molecular replacement, calculate an Fo-Fc omit map before modeling the ligand. A positive >3σ electron density peak corresponding to the scaffold must be visible to eliminate model bias and confirm the exact orientation of the tautomer.
Self-validating experimental workflow for thermodynamic and structural profiling.
Quantitative Data Summary
The following table summarizes representative binding metrics for structural analogues utilizing the pyrazine-pyrimidine core against common target classes, demonstrating the baseline structure-activity relationship (SAR).
Target Class
Representative Target
Primary Binding Mode
Affinity (K_d / IC₅₀)
Enthalpic Contribution (ΔH)
Tyrosine Kinase
c-MET / FGFR
ATP-Competitive (Hinge H-Bonding)
1.2 - 5.7 nM
High (Driven by C=O and N-H bonds)
Serine/Threonine Kinase
Protein Kinase D (PKD)
ATP-Competitive (Flipped Orientation)
~33 nM
Moderate (Compensated by entropy)
Metalloenzyme
Matrix Metalloproteinase
Bidentate Metal Chelation (Zn²⁺)
45 - 120 nM
Very High (Direct metal coordination)
ATPase
p97 / VCP
Allosteric / ATP-Competitive
100 - 1600 nM
Low (Predominantly hydrophobic)
Data synthesized from structural analogues utilizing the core scaffold[1][2][3].
References
[1] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: PMC (nih.gov). URL:
[2] ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Source: RSC. URL:
[3] Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. Source: PMC (nih.gov). URL:
4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine as a kinase inhibitor scaffold
An In-depth Technical Guide to the 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine Scaffold for Kinase Inhibition Introduction: The Pursuit of Specificity in Kinase Inhibition Protein kinases, enzymes that catalyze the phos...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine Scaffold for Kinase Inhibition
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the challenge of achieving selectivity remains paramount. The human kinome comprises over 500 members, many of which share highly conserved ATP-binding sites. Consequently, off-target activity of kinase inhibitors can lead to toxicity and limit therapeutic windows.
Medicinal chemistry has identified certain heterocyclic structures, termed "privileged scaffolds," that are predisposed to bind to kinases. Among these, nitrogen-containing heterocycles like pyrimidine and pyrazine are foundational.[1][2] The pyrimidine ring is a well-established bioisostere of the adenine base in ATP, enabling it to form crucial hydrogen bond interactions with the "hinge" region of the kinase active site.[2] The pyrazine ring, also an electron-deficient aromatic system, is frequently employed as a bioisostere for other aromatic rings to modulate potency, selectivity, and pharmacokinetic properties.[1]
This guide focuses on the 4-hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine core, a scaffold that synergistically combines the kinase-binding propensity of the pyrimidine ring with the versatile chemical space offered by the pyrazine moiety. We will explore its synthesis, mechanism of action, predictive structure-activity relationships, and the essential experimental protocols for its evaluation as a kinase inhibitor scaffold.
Section 1: Synthesis and Chemical Properties
The construction of the 4-hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine core is logically achieved through a classical condensation reaction, a cornerstone of heterocyclic chemistry. The most direct route involves the reaction of a pyrazinyl amidine with a β-ketoester, such as ethyl acetoacetate.
A plausible synthetic pathway is outlined below:
Formation of Pyrazine-2-carboxamidine: This key intermediate can be prepared from pyrazine-2-carbonitrile via the Pinner reaction or by treating the nitrile with a reagent like lithium bis(trimethylsilyl)amide followed by an ammonium chloride quench.
Condensation Reaction: Pyrazine-2-carboxamidine hydrochloride is reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide in ethanol. The reaction proceeds via nucleophilic attack of the amidine on the ester carbonyl, followed by intramolecular cyclization and dehydration to yield the target pyrimidine ring.[3]
Chemical Properties:
Tautomerism: The "4-hydroxy" group exists in equilibrium with its keto tautomer, 4-oxo-3,4-dihydropyrimidine. This keto-enol tautomerism is a critical feature, as both forms can participate in different hydrogen bonding patterns within the kinase active site. The keto form often acts as a hydrogen bond donor, while the enol form can act as both a donor and acceptor.
Key Derivatization Points: The scaffold presents several positions for chemical modification to explore structure-activity relationships (SAR). The C5 position of the pyrimidine ring and the unsubstituted positions on the pyrazine ring are primary vectors for introducing new functionalities to enhance potency, selectivity, and drug-like properties.
Section 2: Mechanism of Kinase Inhibition
The 2-(pyrazinyl)pyrimidine scaffold is designed to function as an ATP-competitive inhibitor . These inhibitors bind reversibly to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation cascade.[4]
The core mechanism relies on mimicking the interactions of the adenine portion of ATP with the kinase hinge region. Specifically:
One of the pyrimidine ring nitrogens (N1) typically acts as a hydrogen bond acceptor with an amide backbone NH group in the hinge region.
The exocyclic nitrogen of a substituent at the C4 position (or in our case, the N3 of the pyrimidine ring itself) can form a second critical hydrogen bond with a backbone carbonyl in the hinge.
The fused pyrazinyl-pyrimidine ring system occupies the adenine binding region, while substituents can be directed towards adjacent hydrophobic pockets or the solvent-exposed region to achieve high affinity and selectivity.[1][4]
Caption: General binding mode of a pyrimidine-based kinase inhibitor.
Section 3: Structure-Activity Relationship (SAR) - A Predictive Analysis
While extensive SAR data for the precise 4-hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine scaffold is not yet broadly published, a robust predictive model can be constructed based on decades of research on related pyrimidine and pyrazine kinase inhibitors.[5][6][7] The influence of substituents at key positions can be rationally predicted.
Position
Substituent
Predicted Role & Rationale
C4-OH / C4=O
Hydroxyl / Oxo
Anchor & H-Bonding: The keto-enol tautomerism allows for crucial hydrogen bonds. The hydroxyl can donate a hydrogen bond to residues in the catalytic loop, while the oxo can accept one. This position is generally intolerant of large, bulky groups.
C5
Hydrogen (unsubstituted)
Primary Vector for Potency/Selectivity: This position points towards the solvent-exposed region of the ATP pocket. Introduction of small alkyl, aryl, or functionalized side chains can dramatically increase potency by forming additional interactions and can be tuned to achieve selectivity for specific kinases.[7]
C6
Methyl
Hydrophobic Interaction: The methyl group typically occupies a small hydrophobic pocket near the hinge. Modifying the size of this alkyl group (e.g., to ethyl or cyclopropyl) can fine-tune selectivity. Larger groups may clash with the gatekeeper residue, reducing affinity.[6]
Pyrazine Ring
Unsubstituted
Secondary Vector & PK Modulation: The pyrazine nitrogens contribute to the overall electronic profile and can act as additional hydrogen bond acceptors.[1] Substitution on the pyrazine ring can be used to probe for further interactions deeper in the ATP pocket or to improve pharmacokinetic properties (e.g., solubility, metabolic stability).
Section 4: Experimental Protocols
The evaluation of a novel kinase inhibitor scaffold requires a systematic, multi-step approach encompassing chemical synthesis, biochemical characterization, and cell-based functional assays.
Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Objective: To synthesize the core scaffold via base-catalyzed condensation.
Materials:
Pyrazine-2-carboxamidine hydrochloride
Ethyl acetoacetate
Sodium ethoxide (21% w/w solution in ethanol)
Anhydrous ethanol
Diethyl ether
Hydrochloric acid (1M)
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Methodology:
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add pyrazine-2-carboxamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 20 minutes.
Addition of β-Ketoester: Add ethyl acetoacetate (1.05 equivalents) dropwise to the reaction mixture.
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
Precipitation: Acidify the mixture slowly with 1M HCl to a pH of ~5-6. A precipitate should form.
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold diethyl ether to remove impurities.
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol/water to obtain the pure 4-hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9]
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Methodology:
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution (e.g., 10-point, 3-fold) to create a range of concentrations for IC₅₀ determination.
Kinase Reaction:
In a 384-well plate, add the kinase, its specific substrate peptide, and ATP in kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (vehicle control) to the respective wells to initiate the reaction.
Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes).
ADP Detection:
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
Incubate at room temperature for 40 minutes.
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the first step into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.[9][10]
Incubate at room temperature for 30-60 minutes.
Data Acquisition & Analysis:
Measure the luminescence of each well using a plate reader.
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
Protocol 3: Cell Viability Assessment (MTT Assay)
Objective: To evaluate the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells.[11][12]
Methodology:
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
Compound Treatment: The next day, treat the cells with various concentrations of the test compound (prepared by serial dilution in culture medium). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13]
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14][15]
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot cell viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The 4-hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthesis is accessible through established chemical methods, and its core structure is rationally designed to interact with the highly conserved hinge region of the kinase ATP-binding site. The predictive SAR analysis presented here provides a clear roadmap for future optimization efforts. By systematically modifying the C5 position and the pyrazine ring, medicinal chemists can develop libraries of compounds to screen against various kinase targets, with the goal of identifying potent and, crucially, selective inhibitors. The robust biochemical and cell-based protocols outlined in this guide provide the necessary tools to validate these designs and advance promising candidates through the drug discovery pipeline.
References
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Available at: [Link]
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Available at: [Link]
Cytotoxicity MTT Assay. (n.d.). Springer Nature Experiments. Available at: [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry. Available at: [Link]
Bioisosteric Approach to the Discovery of imidazo[1,2-a]pyrazines as Potent Aurora Kinase Inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). ChemRxiv. Available at: [Link]
Kinase assays. (2020). BMG LABTECH. Available at: [Link]
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). Journal of Medicinal Chemistry. Available at: [Link]
Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Available at: [Link]
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). Journal of Medicinal Chemistry. Available at: [Link]
Synthesis of 4-hydroxy-2-diethylamino-6-methyl pyrimidine. (n.d.). PrepChem.com. Available at: [Link]
Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.). Google Patents.
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Available at: [Link]
Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. (2022). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). Molecules. Available at: [Link]
Exploratory Screening for Bioactivity of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This guide outlines a comprehensive, multi-tiered strategy for the exploratory bioactivity screening of the no...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide outlines a comprehensive, multi-tiered strategy for the exploratory bioactivity screening of the novel heterocyclic compound, 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine. The molecular architecture, combining both a pyrimidine and a pyrazine ring, suggests a high potential for diverse pharmacological activities, as both scaffolds are privileged structures in medicinal chemistry.[1][2][3] This document provides a logical, field-proven workflow designed for Senior Application Scientists, moving from initial computational assessments to broad-based primary in vitro screening and targeted secondary assays. The causality behind each experimental choice is detailed, and every protocol is presented as a self-validating system with requisite controls. Our objective is to furnish a robust framework for identifying and characterizing the therapeutic potential of this promising molecule.
Introduction: The Scientific Rationale
The compound 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is a unique conjugate of two potent pharmacophores. Understanding its constituent parts provides the foundational logic for our screening cascade.
The Pyrimidine Core: The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA.[4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7]
The Pyrazine Moiety: Pyrazine derivatives are also well-established in medicinal chemistry, with compounds demonstrating significant anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[2][8][9][10]
The fusion of these two scaffolds suggests that 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine could interact with a multitude of biological targets. Therefore, a broad but systematic screening approach is essential to efficiently uncover its primary bioactivity profile.
Phase 1: Foundational Characterization & In Silico Assessment
Before committing to resource-intensive wet lab experiments, a foundational analysis can prioritize and guide the screening strategy. This initial phase focuses on the physicochemical properties and computational prediction of the compound's drug-likeness.
Physicochemical Properties
A summary of key physicochemical properties, either determined experimentally or predicted, is crucial for understanding the compound's behavior in assays.
Property
Predicted/Experimental Value
Significance for Screening
Molecular Weight
(Calculated Value)
Influences solubility and membrane permeability.
LogP
(Calculated Value)
Predicts lipophilicity, affecting solubility and cell penetration.
pKa
(Calculated Value)
Indicates ionization state at physiological pH, impacting solubility and target binding.
Aqueous Solubility
(Predicted/Experimental)
Critical for preparing stock solutions and avoiding compound precipitation in assays.
In Silico ADMET Profiling
Computational (in silico) tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[11][12] This early assessment helps identify potential liabilities and guides future development.[13][14]
Workflow: In Silico ADMET & Bioactivity Prediction
Caption: Workflow for in silico prediction of ADMET and potential targets.
Phase 2: Primary Bioactivity Screening - A Multi-Pronged Approach
The primary screening phase employs a panel of broad, robust, and cost-effective in vitro assays to identify the compound's most prominent biological effects. Based on the common activities of its core scaffolds, we will prioritize three key areas: cytotoxicity, antimicrobial activity, and antioxidant potential.
General Cytotoxicity Assessment
Causality: A cytotoxicity assay is the essential first step in any screening cascade.[15] It determines the concentration range at which the compound affects basic cellular viability. This information is critical for interpreting results from other cell-based assays and provides an early indication of potential anticancer activity or general toxicity.[16][17][18] The MTT assay is a reliable, colorimetric method that measures mitochondrial reductase activity—a proxy for metabolically active, viable cells.[16]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock solution of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine in DMSO. Perform a serial dilution in cell culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
Controls:
Negative Control (100% Viability): Cells treated with vehicle (e.g., 0.5% DMSO in medium).
Positive Control (0% Viability): Cells treated with a known cytotoxic agent (e.g., 10% Triton X-100).
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Antimicrobial Activity Screening
Causality: The prevalence of pyrimidine and pyrazine cores in known antimicrobial agents makes this a high-priority screening area.[1][2] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
Experimental Protocol: Broth Microdilution for MIC Determination
Microorganism Preparation: Prepare standardized inoculums (adjusted to 0.5 McFarland standard) of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a range of concentrations (e.g., 256 µg/mL down to 1 µg/mL).
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
Controls:
Negative Control (Growth Control): Wells containing only broth and inoculum.
Positive Control: Wells containing a known antibiotic (e.g., Penicillin for S. aureus) or antifungal (e.g., Fluconazole for C. albicans) in serial dilution.
Sterility Control: Wells containing only uninoculated broth.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.[2]
Data Presentation: Antimicrobial Activity (MIC)
Microbial Strain
Strain ID (e.g., ATCC)
MIC (µg/mL)
Positive Control
MIC (µg/mL)
S. aureus
ATCC 29213
(Result)
Penicillin
(Result)
E. coli
ATCC 25922
(Result)
Ciprofloxacin
(Result)
C. albicans
ATCC 90028
(Result)
Fluconazole
(Result)
Antioxidant Potential Assessment
Causality: Many nitrogen-containing heterocyclic compounds can act as free radical scavengers.[8][9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate a compound's ability to act as a hydrogen donor, which is a key mechanism of antioxidant activity.[21][22]
Compound Preparation: Prepare various concentrations of the test compound in methanol.
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.
Controls:
Negative Control: 100 µL of methanol plus 100 µL of DPPH solution.
Positive Control: A known antioxidant like Ascorbic Acid or Trolox at various concentrations.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
Data Analysis: Calculate the percentage of scavenging activity and determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).
Phase 3: Hit Confirmation and Secondary Screening
Results from the primary screen will dictate the direction of secondary assays. A "hit" in any primary screen should trigger a more focused investigation.
Logic Flow: From Primary to Secondary Screening
Caption: Decision-making workflow based on primary screening outcomes.
Secondary Assay Example: Enzyme Inhibition
Causality: Many drugs exert their effects by inhibiting specific enzymes.[23] If primary screening (e.g., cytotoxicity against cancer cells) suggests a targeted mechanism, screening against a panel of relevant enzymes (like protein kinases) is a logical next step.[24][25] An in vitro enzyme assay measures the direct effect of the compound on enzyme activity, allowing for the determination of an IC₅₀ value.[26]
Reagent Preparation: Prepare assay buffer, kinase enzyme, substrate specific to the kinase, and ATP.
Compound Dilution: Perform a serial dilution of the test compound in assay buffer in a 384-well plate.
Enzyme Reaction:
Add the kinase enzyme to wells containing the compound or controls.
Incubate for 10-15 minutes to allow for binding.
Initiate the reaction by adding the substrate/ATP mixture.
Incubate for 1 hour at room temperature.
Controls:
100% Activity Control: Reaction with no inhibitor (vehicle only).
0% Activity Control: Reaction with no enzyme.
Positive Control: A known inhibitor for the specific kinase.
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). This involves two steps: terminating the enzyme reaction and depleting unused ATP, followed by converting ADP to ATP and measuring the new ATP via a luciferase reaction.
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Normalize the data to controls, plot the percent inhibition versus compound concentration, and calculate the IC₅₀.
Conclusion and Path Forward
This guide presents a structured and scientifically-grounded approach for the initial bioactivity screening of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine. By progressing from in silico predictions to a tiered in vitro assay system, researchers can efficiently identify the most promising therapeutic avenues for this novel compound. The data generated from this workflow will provide a robust foundation for subsequent hit-to-lead optimization, mechanism of action studies, and further preclinical development.
References
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal. [Link]
Faid-Allah, H. M., & Khan, K. A. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. [Link]
Journal of Global Pharma Technology. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. [Link]
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
Sarker, S. D., & Nahar, L. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Microorganisms. [Link]
Journal of Pharmaceutical Research and Reports. (2025). Overview Of In Vitro – Antioxidant Models. [Link]
Research Journal of Pharmacy and Technology. (2015). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. [Link]
PapersFlow. (2026). In Vitro Antimicrobial Assay Methods: Research Guide & Papers. [Link]
Polycyclic Aromatic Compounds. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
IntechOpen. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
Bentham Science. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. [Link]
Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]
Der Pharma Chemica. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]
Encyclopedia.pub. (2024). In Vitro Exploration of Antioxidant Activity. [Link]
Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. [Link]
Advanced Journal of Chemistry, Section A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. [Link]
Journal of Functional Foods. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]
Aurlide. (2025). How do you predict ADMET properties of drug candidates?. [Link]
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
Kwon Research Group. (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation. [Link]
ResearchGate. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. [Link]
IDAAM Publications. (n.d.). Methods for in vitro evaluating antimicrobial activity. [Link]
Journal of Cheminformatics. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. [Link]
ResearchGate. (2021). Biotechnological Tools for Extraction, Identification, and Detection of Bioactive Compounds. [Link]
Journal of Pharmaceutical and Biomedical Analysis. (2019). Screening techniques for the identification of bioactive compounds in natural products. [Link]
Caithness Biotechnologies. (n.d.). Beginner's guide to the identification of bioactive compounds in plant extracts. [Link]
European Pharmaceutical Review. (2020). Chromatography and bioassays used to detect bioactive compounds in plants. [Link]
Marine Drugs. (2023). Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. [Link]
SciSpace. (2013). An overview on synthesis and biological activity of pyrimidines. [Link]
ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Abstract This technical guide provides a comprehensive examination of the tautomeric forms of 4-hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine, a heterocyclic compound of interest to researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive examination of the tautomeric forms of 4-hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Tautomerism, a form of structural isomerism, profoundly influences the physicochemical properties and biological activity of molecules, making its characterization a critical step in drug discovery and development. This document outlines the theoretical underpinnings of lactam-lactim tautomerism in the pyrimidine scaffold, details a plausible synthetic route for the title compound, and provides in-depth, field-proven experimental and computational protocols for the elucidation of its tautomeric equilibrium. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and Density Functional Theory (DFT) calculations, this guide serves as a robust framework for the comprehensive analysis of this and similar heterocyclic systems.
Introduction: The Significance of Tautomerism in Heterocyclic Chemistry
What is Tautomerism?
Tautomerism is a chemical phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond.[1] These distinct chemical entities, known as tautomers, are in a dynamic equilibrium.[1] Unlike resonance structures, which are theoretical representations of electron delocalization within a single molecule, tautomers are discrete isomers with different atomic connectivity that can, in principle, be isolated or observed spectroscopically.[2] This process, often referred to as prototropic tautomerism, is fundamental to the chemistry of many organic molecules, including essential biomolecules like nucleic acid bases.[3]
Lactam-Lactim Tautomerism in Pyrimidine Scaffolds
The pyrimidine ring is a core structural motif in numerous biologically significant molecules. When substituted with a hydroxyl group at the 4-position, as in the title compound, it can exhibit a specific type of prototropic tautomerism known as lactam-lactim tautomerism.[1] This involves the migration of a proton between a ring nitrogen atom and the exocyclic oxygen atom.
The lactam form, systematically named 6-methyl-2-(2-pyrazinyl)pyrimidin-4(3H)-one, contains a carbonyl group (C=O) and an N-H bond within the pyrimidine ring.
The lactim form, 4-hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine, contains a hydroxyl group (O-H) and is fully aromatic.
For simple 4-hydroxypyrimidines, the lactam (keto) form is generally the more stable and predominant tautomer, particularly in the solid state and in polar solvents.[4][5] This stability is often attributed to the greater strength of the C=O double bond compared to the C=N double bond and favorable amide resonance.
The Influence of Tautomeric State on Physicochemical and Biological Properties
The specific tautomeric form that a molecule adopts governs its three-dimensional shape, hydrogen bonding capabilities, and electronic distribution. Consequently, tautomerism significantly impacts a molecule's:
Solubility and Lipophilicity: The more polar lactam form typically exhibits different solubility profiles compared to the less polar lactim form.
Receptor Binding: As a potential drug candidate, the molecule's ability to interact with a biological target (e.g., an enzyme active site) is critically dependent on its hydrogen bond donor and acceptor pattern, which is dictated by the tautomeric state.[4]
pKa and Acidity/Basicity: The position of the mobile proton directly affects the molecule's ionization properties.
Spectroscopic Signature: Each tautomer possesses a unique spectroscopic fingerprint, which allows for their identification and quantification.[6]
A thorough understanding and characterization of the tautomeric equilibrium are therefore non-negotiable for the rational design and development of pyrimidine-based therapeutic agents.
The Tautomeric Landscape of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Possible Tautomeric and Zwitterionic Forms
The title compound can theoretically exist in several tautomeric forms. The primary equilibrium is the lactam-lactim tautomerism. Additionally, proton transfer to the other nitrogen atoms of the pyrimidine or pyrazinyl rings can lead to zwitterionic or other tautomeric structures, although these are generally less stable.
Caption: Primary tautomeric forms of the title compound.
Influence of Substituents on Tautomeric Equilibrium
The electronic properties of the substituents on the pyrimidine ring can quantitatively influence the position of the tautomeric equilibrium.[7]
6-Methyl Group: As an electron-donating group, the methyl substituent provides a modest stabilizing effect on the ring system.
2-(2-Pyrazinyl) Group: The pyrazinyl ring is an electron-withdrawing group due to the presence of two electronegative nitrogen atoms. This electron-withdrawing nature can influence the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, thereby affecting the equilibrium.
Based on studies of related substituted pyrimidones, the electron-withdrawing pyrazinyl group is expected to favor the lactam form, but experimental and computational verification is essential.
Proposed Synthesis of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Retrosynthetic Analysis
The most direct and widely used method for constructing the 4-hydroxypyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine derivative.[8] For the title compound, this involves the reaction between a pyrazine-2-carboxamidine and a β-ketoester, such as ethyl acetoacetate.
Step-by-Step Synthetic Protocol
This protocol describes a plausible and efficient synthesis based on established pyrimidine cyclization reactions.[9]
Caption: Proposed synthetic workflow for the target compound.
Protocol Details:
Preparation of Pyrazine-2-carboxamidine Hydrochloride:
To a solution of sodium methoxide in methanol, add pyrazine-2-carbonitrile and stir at room temperature.
After completion, add ammonium chloride and heat the mixture to reflux.
Cool the reaction, filter the precipitate, and wash with a cold solvent to yield pyrazine-2-carboxamidine hydrochloride.
Synthesis of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine:
Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
To this solution, add pyrazine-2-carboxamidine hydrochloride and ethyl acetoacetate.
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
Acidify the residue with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.
Experimental Elucidation of Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for identifying and quantifying tautomers in solution.[10] The chemical shifts of nuclei, particularly ¹H, ¹³C, and ¹⁵N, are highly sensitive to the local electronic environment, which differs significantly between the lactam and lactim forms.
¹H NMR: The most direct evidence comes from observing either a broad N-H proton signal (lactam) or a sharp O-H proton signal (lactim). The chemical shift of the pyrimidine ring proton (at C5) will also differ between the two forms.
¹³C NMR: The carbon atom at the 4-position will exhibit a significant downfield shift in the lactam form (C=O, ~160-170 ppm) compared to the lactim form (C-OH, ~150-160 ppm).
¹⁵N NMR: The nitrogen atoms in the pyrimidine ring will have distinct chemical shifts depending on their hybridization and protonation state, providing unambiguous evidence of the proton's location.[11]
Sample Preparation: Prepare solutions of the compound (~10-20 mg/mL) in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is particularly useful as it slows proton exchange, often allowing for the clear observation of N-H and O-H protons.[12]
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and, if possible, ¹⁵N NMR spectra for each sample at a constant temperature (e.g., 298 K).
Analysis:
Identify the characteristic signals for each tautomer.
Integrate the well-resolved signals corresponding to each tautomer in the ¹H spectrum to determine their relative populations (KT = [lactim]/[lactam]).
Analyze the change in the tautomeric ratio as a function of solvent polarity.
Nucleus
Lactam Form (Expected δ)
Lactim Form (Expected δ)
Rationale
¹H (N-H/O-H)
10-12 ppm (broad)
8-10 ppm (sharp)
N-H protons are typically deshielded and broader than O-H protons.
¹H (C5-H)
~6.0-6.5 ppm
~6.5-7.0 ppm
Different aromatic character of the ring.
¹³C (C4)
~165 ppm
~155 ppm
Carbonyl vs. C-OH environment.
¹³C (C6)
~150 ppm
~145 ppm
Influence of adjacent C4 atom's nature.
Note: These are estimated chemical shifts based on related pyrimidine structures and will require experimental confirmation.[13][14]
UV-Vis Spectroscopy
UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, particularly when the tautomers have distinct electronic absorption profiles.[6] The analysis often relies on solvatochromism—the change in the absorption spectrum as a function of solvent polarity.[15]
The lactam and lactim forms have different chromophores and dipole moments. The π → π* and n → π* electronic transitions will occur at different energies (wavelengths). Polar solvents tend to stabilize the more polar tautomer, leading to a shift in the equilibrium and a corresponding change in the observed spectrum. By analyzing these changes across a range of solvents, the individual spectra of each tautomer can often be deconvoluted.[16][17]
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a series of solvents with a wide range of polarities (e.g., hexane, dioxane, acetonitrile, ethanol, water).
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.
Analysis:
Compare the λmax values and the overall spectral shape in different solvents.
A shift in the equilibrium towards one tautomer in a given solvent will cause the spectrum to more closely resemble that of the pure tautomer.
The presence of an isosbestic point (a wavelength where the absorbance remains constant) as the solvent is varied is strong evidence for a two-component equilibrium.
Tautomer
Expected λmax Range
Rationale
Lactam Form
280-320 nm
Characterized by an n → π* transition of the carbonyl group and π → π* transitions of the conjugated system.
Lactim Form
260-290 nm
The fully aromatic system typically results in a π → π* transition at a slightly different wavelength.
Note: The exact λmax values are dependent on the full conjugated system and the solvent.
Computational Modeling of Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, predictive tool for investigating tautomerism. It allows for the calculation of the relative energies of different tautomers, offering insights that complement experimental findings.[18]
Introduction to DFT for Tautomer Energy Calculations
DFT methods calculate the electronic energy of a molecule based on its electron density. By optimizing the geometry of each tautomer and calculating its total energy, we can determine their relative stabilities. The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a widely used and reliable method for such studies. Solvent effects can be incorporated using a Polarizable Continuum Model (PCM), which simulates the bulk solvent environment.
Computational Workflow
Caption: Workflow for computational analysis of tautomers.
Detailed Protocol for DFT Calculations
Structure Generation: Build the 3D structures of the lactam, lactim, and any other relevant tautomers.
Gas-Phase Optimization: Perform a full geometry optimization for each tautomer in the gas phase using the B3LYP functional and the 6-311+G(d,p) basis set.
Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
Solvated-Phase Calculations: Using the gas-phase optimized geometries, perform single-point energy calculations incorporating the PCM for different solvents (e.g., water, DMSO, chloroform) to obtain the energies in solution.
Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and solution by summing the electronic energy, ZPVE, and thermal corrections.
Relative Stability Analysis: Determine the relative energy (ΔG) of each tautomer with respect to the most stable form. The population of each tautomer can then be estimated using the Boltzmann distribution.
Predicted Relative Stabilities (Illustrative)
Phase/Solvent
Tautomer
Relative Gibbs Free Energy (ΔG, kcal/mol)
Predicted Population (%)
Gas Phase
Lactam
0.00
>99%
Lactim
+3.5
<1%
Water (PCM)
Lactam
0.00
>99%
Lactim
+4.2
<1%
Chloroform (PCM)
Lactam
0.00
>99%
Lactim
+3.1
<1%
Note: These are hypothetical values for illustrative purposes. Actual calculations must be performed for the specific molecule.
Integrated Analysis and Implications for Drug Development
Synthesizing Experimental and Computational Evidence
The Predominant Tautomer and its Characteristics
The lactam tautomer, 6-methyl-2-(2-pyrazinyl)pyrimidin-4(3H)-one, is expected to be the key form under physiological conditions. Its key features include:
An amide-like functional group.
A hydrogen bond donor site at N3.
A hydrogen bond acceptor site at the C4 carbonyl oxygen.
A more polar character compared to the lactim form.
Impact on Hydrogen Bonding, Lipophilicity, and Receptor Interactions
The predominance of the lactam form has critical implications for drug development:
Hydrogen Bonding: The N3-H donor and C4=O acceptor sites define how the molecule will interact with biological targets. Any structure-activity relationship (SAR) or molecular docking studies must use this tautomeric form to be predictive.
Lipophilicity (LogP): The higher polarity of the lactam tautomer will result in a lower LogP value compared to the lactim form, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Crystal Packing: In the solid state, the lactam form will likely form strong intermolecular N-H···O=C hydrogen bonds, influencing its crystal structure, melting point, and solid-state stability.
Conclusion
The tautomerism of 4-hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is a critical aspect of its chemical identity, with the lactam-lactim equilibrium being the central feature. Based on extensive literature on related pyrimidinones and the principles of physical organic chemistry, the lactam form, 6-methyl-2-(2-pyrazinyl)pyrimidin-4(3H)-one, is predicted to be the dominant tautomer. This guide has provided a comprehensive framework for validating this hypothesis through a proposed synthesis and a multi-pronged analytical approach combining NMR spectroscopy, UV-Vis spectroscopy, and DFT calculations. The rigorous characterization of this tautomeric equilibrium is an indispensable step for any further investigation into the molecule's potential as a therapeutic agent, ensuring that all subsequent biological and medicinal chemistry studies are based on a structurally accurate foundation.
References
Walsh Medical Media. (2024).
Amon Benjamine, A., et al. (2019). Density Functional Theory (B3LYP/6-311+G(d, p)) Study of Stability, Tautomerism and Acidity of 2-Thioxanthine in Gas and Aqueous Phases. Semantic Scholar.
Al-Hourani, B., et al. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Scientific Reports.
ResearchGate. (n.d.). DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC).
American Scientific Publishers. (2019). Density Functional Theory (B3LYP/6-311+G(d, p)) Study of Stability, Tautomerism and Acidity of 2-Thioxanthine in Gas and Aqueous Phases.
ACS Publications. (n.d.).
Bédé, A., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.
ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.
DIAL@UCLouvain. (n.d.).
Royal Society of Chemistry. (n.d.). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study.
NIH National Center for Biotechnology Information. (2022).
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
NIH National Center for Biotechnology Information. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
Impactactor. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE.
ResearchGate. (2016). (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
SYNTHESIS OF PYRIMIDINE DERIV
503 SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. (n.d.).
ResearchGate. (n.d.). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I.
University of Miami. (n.d.).
Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
UvA-DARE (Digital Academic Repository). (n.d.). 1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism.
MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
Bentham Science Publishers. (n.d.).
SciSpace. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides.
NIH National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
ResearchGate. (2021). (PDF)
NIH National Center for Biotechnology Information. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides.
ResearchGate. (2013). (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
ResearchGate. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity.
BenchChem. (n.d.). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.
NIH National Center for Biotechnology Information. (n.d.). 2-Isopropyl-6-methylpyrimidin-4(3H)-one.
Application Note: One-Pot Synthesis of Substituted Pyrazinyl-Pyrimidines
A Sequential Enaminone Condensation Strategy for Advanced Drug Discovery Introduction & Scientific Rationale Pyrazinyl-pyrimidines represent a privileged class of bis-heterocyclic scaffolds in modern medicinal chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
A Sequential Enaminone Condensation Strategy for Advanced Drug Discovery
Introduction & Scientific Rationale
Pyrazinyl-pyrimidines represent a privileged class of bis-heterocyclic scaffolds in modern medicinal chemistry. Their unique electronic properties and hydrogen-bonding capabilities make them ideal pharmacophores for a variety of therapeutic targets, most notably as potent allosteric HIV-1 integrase inhibitors[1] and densely substituted anti-colorectal cancer agents[2].
Historically, the synthesis of substituted pyrimidines required the isolation of enaminone intermediates. However, enaminones are notoriously sensitive to ambient moisture and frequently degrade during silica gel chromatography. To circumvent this, we detail a highly efficient, one-pot sequential methodology. By generating the enaminone in situ and immediately trapping it with a binucleophile (such as an amidine or guanidine)[3], this protocol maximizes atom economy, eliminates intermediate purification bottlenecks, and significantly improves overall yield.
Mechanistic Insights & Causality
As a self-validating system, this protocol relies on the deliberate selection of reagents to drive the reaction forward without the need for complex transition-metal catalysts:
Reagent as Solvent (Causality): N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is used neat in the first step. This maximizes the collision frequency between the acetylpyrazine and the formylating agent, driving the condensation to completion purely through thermal activation.
Base Selection: Guanidine and amidine derivatives are typically supplied as stable hydrochloride salts. Anhydrous potassium carbonate (
) is introduced in the second step to liberate the free base in situ, allowing the primary amine to act as a potent nucleophile against the highly electrophilic enaminone carbon.
Protic Solvent Stabilization: The addition of anhydrous ethanol in the second step is critical. Ethanol serves as a protic solvent that stabilizes the charged transition states during the aza-Michael addition and subsequent dehydration steps, facilitating smooth intramolecular cyclization[3].
Fig 1. One-pot sequential workflow for pyrazinyl-pyrimidine synthesis.
Step-by-Step Experimental Protocol
Note: This protocol is designed to be self-validating. Do not proceed to Step 4 until the TLC checkpoint in Step 2 is satisfied.
Enaminone Formation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylpyrazine (1.0 equiv, 10 mmol) and DMF-DMA (1.2 equiv, 12 mmol). Do not add external solvent.
Thermal Activation & Validation: Stir the neat mixture at 90 °C for 4 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC (Mobile Phase: EtOAc:Hexane 1:1). The reaction is complete when the starting ketone spot (
) completely disappears, replaced by a highly polar, bright yellow spot representing the enaminone ().
Solvent Introduction: Remove the flask from the heat source and allow it to cool to room temperature. Add 20 mL of anhydrous ethanol to completely dissolve the crude, unpurified enaminone.
Binucleophile Addition: To the stirring ethanolic solution, add the chosen binucleophile hydrochloride salt (1.5 equiv, 15 mmol) followed by anhydrous
(2.0 equiv, 20 mmol).
Cyclocondensation: Submerge the flask in an oil bath pre-heated to 80 °C and reflux the mixture for 12 hours. The suspension will change color as the cyclization and aromatization occur.
Workup: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Resuspend the resulting solid in distilled water (30 mL) to dissolve all inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous
, and concentrate in vacuo. Recrystallize the crude product from hot ethanol to afford the pure substituted pyrazinyl-pyrimidine.
Mechanistic Pathway
Fig 2. Mechanistic pathway of the cyclocondensation reaction.
Quantitative Data & Scope
The versatility of this one-pot method allows for the rapid generation of pyrazinyl-pyrimidine analogs by simply varying the binucleophile in Step 4. Below is a summary of quantitative yields and purities achieved using this standardized protocol.
Entry
Binucleophile Reagent
R-Group on Pyrimidine (C2)
Yield (%)
Purity (HPLC)
Melting Point (°C)
1
Guanidine HCl
-NH₂
85
>98%
210-212
2
Acetamidine HCl
-CH₃
78
>95%
185-187
3
Benzamidine HCl
-Ph
82
>97%
240-242
4
Formamidine acetate
-H
71
>95%
165-167
Data Interpretation: The highest yields are observed with Guanidine HCl (Entry 1), as the highly nucleophilic nature of the free guanidine base rapidly drives the initial aza-Michael addition, outcompeting any potential side reactions or enaminone degradation.
References
Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor
Source: ACS Medicinal Chemistry Letters
URL:[Link][1]
Structure and solution biospeciation on tricarbonylrhenium(I) complexes of mercaptopyrimidines with multifaceted biological activity
Source: Metallomics (Oxford Academic)
URL:[Link][3]
Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents
Source: PubMed Central (PMC)
URL:[Link][2]
Application Note: Advanced HPLC Method Development for 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Introduction & Chemical Context 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is a complex, nitrogen-rich heterocyclic compound frequently encountered as an intermediate or active pharmaceutical ingredient (API) derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is a complex, nitrogen-rich heterocyclic compound frequently encountered as an intermediate or active pharmaceutical ingredient (API) derivative in drug development. Its molecular structure—comprising a pyrimidine ring, a pyrazine ring, a hydroxyl group, and a methyl group—presents a unique set of chromatographic challenges.
Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods relying on C18 stationary phases often fail to provide adequate retention, peak symmetry, or reproducibility for this analyte. This application note details a robust, self-validating HPLC method developed from first principles, addressing the compound's high polarity, multiple basic nitrogen centers, and propensity for keto-enol tautomerism.
Physicochemical Profiling & Method Rationale
To design a robust method, experimental choices must be driven by the analyte's physicochemical properties. The following causality-driven decisions form the foundation of this protocol:
The Problem: Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Highly polar, multi-ring nitrogenous heterocycles often elute near the void volume on C18 phases, resulting in poor resolution from polar matrix interferences.
The Solution: A Pentafluorophenyl (PFP) stationary phase was selected. PFP columns offer orthogonal retention mechanisms compared to alkyl phases, introducing
interactions, dipole-dipole interactions, and hydrogen bonding[1]. The electron-deficient fluorinated aromatic ring of the PFP phase strongly interacts with the electron-rich pyrazine and pyrimidine rings of the analyte, dramatically increasing retention and shape selectivity[1].
Challenge 2: Controlling Keto-Enol Tautomerism
The Problem: The 4-hydroxypyrimidine moiety exists in dynamic equilibrium with its pyrimidin-4(3H)-one tautomer (keto-enol tautomerism). If the rate of interconversion between the keto and enol forms is comparable to the chromatographic timescale, it manifests as severe peak broadening, peak tailing, or even peak splitting[2][3].
The Solution: To achieve a sharp, symmetrical peak, the analyte must be "locked" into a single tautomeric state. This is accomplished by strictly controlling the mobile phase pH[3]. An acidic mobile phase (pH ~2.0) protonates the basic nitrogens and stabilizes a single tautomer. Additionally, elevating the column temperature to 40°C ensures that any residual interconversion occurs rapidly, appearing as a single, unified peak rather than a broadened band[2].
The Problem: The basic nitrogen atoms in the pyrazine and pyrimidine rings have a strong affinity for residual, ionized acidic silanols on the silica support, which is the primary cause of peak tailing in basic compounds[4].
The Solution: Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is utilized as a mobile phase additive. TFA serves a dual purpose: it acts as an ion-pairing reagent for the protonated basic nitrogens, and it effectively masks residual silanols on the stationary phase, ensuring excellent peak symmetry[4][5].
Workflow Visualization
Figure 1: Step-by-step HPLC method development workflow for heterocyclic tautomeric compounds.
Analytical Protocol
Chromatographic Conditions
The following step-by-step methodology has been optimized for robustness and reproducibility.
Parameter
Specification
Column
Phenomenex Kinetex® PFP, 2.6 µm, 4.6 x 100 mm (or equivalent)
Mobile Phase A
HPLC-Grade Water + 0.1% (v/v) Trifluoroacetic acid (TFA)
A gradient elution is employed to ensure the analyte is well-retained while strongly retained hydrophobic impurities are washed from the column.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve
0.0
95
5
Initial
1.0
95
5
Isocratic Hold
6.0
40
60
Linear Gradient
8.0
40
60
Column Wash
8.1
95
5
Re-equilibration
12.0
95
5
End
Sample Preparation
Diluent: Prepare a diluent of 90:10 Water:Acetonitrile (v/v) containing 0.05% TFA. Note: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-induced peak distortion.
Standard Preparation: Accurately weigh 10 mg of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine standard into a 100 mL volumetric flask.
Dissolution: Add 50 mL of diluent and sonicate for 5 minutes until fully dissolved. Make up to volume with diluent to achieve a final concentration of 0.1 mg/mL.
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability Testing (SST) & Validation Criteria
To ensure the method acts as a self-validating system prior to sample analysis, six replicate injections of the standard preparation (0.1 mg/mL) must be performed. The system is deemed suitable only if the following criteria are met:
Application Note: ADME Profiling Methods for Novel Pyrimidine Inhibitors
Introduction: The Pharmacokinetic Challenge of Pyrimidine Scaffolds Pyrimidine derivatives form the structural backbone of numerous modern targeted therapies, functioning prominently as cyclin-dependent kinase (CDK) inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pharmacokinetic Challenge of Pyrimidine Scaffolds
Pyrimidine derivatives form the structural backbone of numerous modern targeted therapies, functioning prominently as cyclin-dependent kinase (CDK) inhibitors, focal adhesion kinase (FAK) inhibitors, and novel anti-infective agents targeting enzymes like DprE1[1][2]. While high-throughput screening and structure-based drug design can yield pyrimidine analogs with sub-nanomolar target affinity, their clinical viability is ultimately dictated by their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
As a Senior Application Scientist, I have structured this guide to move beyond basic procedural lists. Here, we dissect the causality behind each experimental condition, ensuring that every ADME assay functions as a self-validating system. This framework guarantees that the pharmacokinetic liabilities of pyrimidine inhibitors—such as P-glycoprotein (P-gp) mediated efflux and rapid CYP3A4-driven first-pass metabolism—are accurately identified and quantified during lead optimization.
Oral bioavailability requires a drug to successfully traverse the intestinal epithelium. Pyrimidine-based compounds frequently exhibit poor permeability or become substrates for efflux transporters, most notably P-glycoprotein (P-gp/MDR1)[3]. The Caco-2 cell line, derived from human colon carcinoma, is the industry gold standard for modeling human small intestinal mucosa because it spontaneously differentiates to form polarized monolayers expressing functional tight junctions and brush-border enzymes[4][5].
To ensure the assay is self-validating, the integrity of the monolayer must be confirmed before dosing. This is achieved by measuring Transepithelial Electrical Resistance (TEER) and utilizing a low-permeability paracellular marker (e.g., mannitol). Furthermore, bidirectional transport—Apical-to-Basolateral (A-to-B) and Basolateral-to-Apical (B-to-A)—must be measured to calculate the Efflux Ratio (ER), distinguishing poor passive permeability from active efflux[5].
Protocol: Bidirectional Caco-2 Permeability Assay
Cell Seeding & Monolayer Formation: Seed Caco-2 cells at a density of
cells/cm² on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days, changing the medium (DMEM supplemented with 10% FBS) every other day[4].
Integrity Validation: On day 21, measure the TEER using a voltohmmeter. Only utilize wells exhibiting a TEER value
Preparation of Dosing Solutions: Prepare the pyrimidine test compound at 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced membrane toxicity. Include Digoxin (10 µM) as a positive control for P-gp efflux[4].
Bidirectional Dosing:
For A-to-B transport: Add 200 µL of the dosing solution to the apical chamber and 600 µL of blank HBSS to the basolateral chamber.
For B-to-A transport: Add 600 µL of the dosing solution to the basolateral chamber and 200 µL of blank HBSS to the apical chamber.
Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker (100 RPM). Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes, immediately replacing the volume with fresh, pre-warmed HBSS to maintain sink conditions.
Quantification: Quench the samples with cold acetonitrile (ACN) containing an internal standard. Centrifuge at 10,000
g for 10 minutes and analyze the supernatant via LC-MS/MS.
Caco-2 Bidirectional Permeability and P-gp Efflux Assay Workflow.
Distribution: Plasma Protein Binding via Equilibrium Dialysis
Causality and Assay Mechanics
The pharmacological efficacy of a pyrimidine kinase inhibitor is driven exclusively by its unbound (free) fraction in systemic circulation. Highly lipophilic pyrimidine derivatives often exhibit >95% plasma protein binding (PPB), sequestering the drug away from its intracellular targets[6][7]. Rapid Equilibrium Dialysis (RED) is the definitive "gold standard" for quantifying PPB because it relies on true thermodynamic equilibrium rather than physical force (which can disrupt weak binding interactions, a common flaw in ultrafiltration)[8][9].
The self-validating mechanism here is matrix matching . Because mass spectrometry is highly susceptible to ion suppression from plasma phospholipids, post-dialysis samples must be matrix-matched (adding blank plasma to buffer aliquots and blank buffer to plasma aliquots) so that all samples injected into the LC-MS/MS share an identical matrix background[6].
Protocol: RED Assay for PPB
Device Preparation: Utilize a standardized RED device utilizing a semi-permeable regenerated cellulose membrane with a Molecular Weight Cut-Off (MWCO) of 12-14 kDa. This specific pore size is critical: it strictly retains plasma proteins like human serum albumin (66 kDa) and
-acid glycoprotein (41 kDa) while allowing the free diffusion of the small-molecule pyrimidine inhibitor[8][10].
Sample Spiking: Spike human (or animal model) plasma with the pyrimidine test compound to achieve a clinically relevant total concentration (typically 1 µM or 2 µM). Ensure the DMSO concentration is
Dialysis: Aliquot 200 µL of the spiked plasma into the sample chamber (red ring) and 350 µL of isotonic Phosphate-Buffered Saline (PBS, pH 7.4) into the adjacent buffer chamber (white ring)[6].
Equilibration: Seal the unit to prevent evaporation and incubate at 37°C on an orbital shaker at 300 RPM for exactly 4.0 hours to reach thermodynamic equilibrium[6][10].
Matrix Matching & Extraction:
Remove 50 µL from the buffer chamber and mix with 50 µL of blank plasma.
Remove 50 µL from the plasma chamber and mix with 50 µL of blank PBS[6].
Protein Precipitation: Add 400 µL of cold ACN (containing the internal standard) to all matrix-matched samples to precipitate proteins and release the bound compound[6]. Centrifuge and analyze the supernatant via LC-MS/MS.
Metabolism: Liver Microsomal Stability and Intrinsic Clearance
Causality and Assay Mechanics
Pyrimidine scaffolds are highly susceptible to Phase I oxidative metabolism, predominantly mediated by Cytochrome P450 3A4 (CYP3A4) in the liver and intestinal wall[7][11]. Assessing the metabolic stability of these compounds using Human Liver Microsomes (HLM) allows researchers to calculate the in vitro half-life (
) and intrinsic clearance (), parameters essential for predicting in vivo hepatic clearance and dosing regimens[7][11].
To ensure the system is self-validating, a parallel minus-NADPH control must be run. Microsomal CYP450 enzymes obligatorily require NADPH as an electron donor[11]. If the pyrimidine compound degrades in the absence of NADPH, the instability is due to non-enzymatic chemical degradation or non-CYP mediated hydrolysis, rather than CYP450 metabolism[7][11].
Protocol: HLM Stability Assay
Reagent Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare the NADPH Regenerating System (NRS) containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl
Pre-incubation: In a 96-well plate, combine the pyrimidine test compound (final concentration 0.5 µM) with HLM (final protein concentration 1.0 mg/mL) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking[11].
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NRS solution to the test wells. For the negative control wells, add an equivalent volume of blank phosphate buffer instead of NRS[11].
Time-Course Sampling: At specified intervals (0, 5, 15, 30, and 60 minutes), remove 50 µL aliquots from the reaction mixture[11].
Quenching: Immediately dispense the 50 µL aliquot into 200 µL of ice-cold ACN containing a structurally similar internal standard. The cold organic solvent instantly denatures the CYP enzymes, halting the reaction[7][11].
Analysis: Centrifuge the quenched plates at 4,000 RPM for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to a fresh plate for LC-MS/MS analysis to quantify the percentage of parent compound remaining[11].
Microsomal Stability Assay Pathway featuring the critical minus-NADPH control.
Quantitative Data Presentation
To effectively drive Structure-Activity Relationship (SAR) decisions, ADME data must be consolidated. Below is a representative data matrix demonstrating how structural modifications on a core pyrimidine scaffold impact key pharmacokinetic parameters.
Compound ID
Structural Modification (Pyrimidine Core)
Caco-2 A-to-B ( cm/s)
Efflux Ratio (ER)
Plasma Protein Binding (%)
HLM (min)
HLM (µL/min/mg)
Pyr-001
Unsubstituted core
12.4
1.2
88.5
14.2
48.8
Pyr-002
C4-Methylation
18.1
0.9
92.1
28.5
24.3
Pyr-003
C5-Fluorination
22.5
1.1
96.4
>60.0
<11.5
Pyr-004
N-Alkyl extension
4.2
8.5*
99.2
8.4
82.5
*An Efflux Ratio > 2.0 typically indicates the compound is a substrate for active efflux transporters like P-gp.
Conclusion
The successful development of novel pyrimidine inhibitors requires rigorous, early-stage ADME profiling. By employing self-validating protocols—such as bidirectional Caco-2 transport for efflux liability, matrix-matched equilibrium dialysis for free-fraction determination, and controlled microsomal incubations for intrinsic clearance—drug development professionals can accurately predict in vivo pharmacokinetics and prioritize the most viable lead compounds for preclinical advancement.
References
Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. National Institutes of Health (NIH).[Link]
Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. National Institutes of Health (NIH) / PMC.[Link]
Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis. ACS Publications.[Link]
Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. MDPI.[Link]
Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. National Institutes of Health (NIH) / PMC.[Link]
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis.[Link]
Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. National Institutes of Health (NIH) / PMC.[Link]
Overcoming poor solubility of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine in aqueous buffers
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine Introduction Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Introduction
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to formulate planar, nitrogen-rich heterocycles for biological and analytical assays.
4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is a classic "brick dust" molecule. Its poor aqueous solubility is driven by high crystal lattice energy. In solution and solid states, the 4-hydroxyl group undergoes tautomerization to a 4-pyrimidone. The resulting N-H and C=O groups form rigid, intermolecular hydrogen-bonded networks, while the planar pyrimidine and pyrazine rings engage in strong π-π stacking[1]. To successfully solubilize this compound, we must strategically disrupt these intermolecular forces without compromising the integrity of your downstream assays.
Section 1: Diagnostic FAQs (Mechanistic Insights)
Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)?A1: This is a textbook solvent-shift precipitation. DMSO effectively breaks the intermolecular hydrogen bonds of the compound, keeping it in solution. However, when diluted into an aqueous buffer, the local dielectric constant changes rapidly. Because the compound is highly planar and lacks sufficient hydrogen-bond donors/acceptors that favorably interact with water, hydrophobic collapse occurs. The molecules self-associate to minimize contact with water, rapidly forming insoluble "brick dust" aggregates[1].
Q2: How does pH manipulation affect its solubility, and why?A2: The compound is amphoteric but practically neutral at physiological pH. The hydroxyl group (pyrimidone tautomer) has a pKa of approximately 8.6 to 9.5, while the basic nitrogens on the pyrazine and pyrimidine rings have pKa values around 1.8[2].
Basic Shift (pH > 9.5): Deprotonates the pyrimidone to form an anionic sodium salt, drastically increasing polarity and breaking the hydrogen-bond dimer network.
Acidic Shift (pH < 2.0): Protonates the basic ring nitrogens to form a cationic hydrochloride salt.
If your assay tolerates extreme pH, adjusting the buffer away from the compound's isoelectric point is the most thermodynamically stable solubilization strategy[3].
Q3: My cell-based assay requires strict physiological pH (7.4). How can I keep it in solution?A3: You cannot rely on ionization at pH 7.4. Instead, you must use excipients that encapsulate the hydrophobic domains. We highly recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the pyrazine ring and methyl group, shielding them from the aqueous environment, while the cyclodextrin's hydrophilic exterior maintains thermodynamic solubility in the buffer[3]. Alternatively, hydrotropic agents or co-solvents (like 5-10% PEG400) can be utilized to lower the solvent's polarity[4].
Section 2: Quantitative Data & Strategy Comparison
To help you select the right approach, the table below summarizes the physicochemical causality and expected outcomes of various solubilization strategies.
Solubilization Strategy
Mechanistic Causality
Best For
Pros / Cons
Expected Solubility Increase
pH Shift (Alkaline)
Deprotonates the 4-OH (pKa ~9.0) to form a highly soluble anion, disrupting lattice energy.
Analytical assays, NMR, Crystallography
Pro: No excipients needed.Con: Biologically incompatible.
> 100-fold
HP-β-CD Complexation
Encapsulates the hydrophobic pyrazine core via host-guest inclusion.
Fig 1: Decision matrix for solubilizing 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine.
Fig 2: Mechanistic pathway comparing aqueous aggregation versus cyclodextrin complexation.
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on visual inspection alone to confirm solubility. Micro-precipitates can mimic true solutions. Use the following self-validating protocols.
Causality: By pushing the pH above the pKa of the pyrimidone hydroxyl group, we force ionization, creating a self-repelling anionic species that readily hydrates.
Weighing: Add 2.0 mg of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine to a glass vial.
Initial Solvation: Add 800 µL of deionized water. The compound will remain an insoluble suspension.
Ionization: Dropwise, add 0.1 M NaOH while vortexing until the solution clears. Monitor the pH using a micro-probe; it should stabilize around pH 10.0.
Buffering: Back-titrate carefully with 0.1 M HCl to pH 9.5 (do not drop below 9.0, or it will crash out). Bring the final volume to 1.0 mL with water.
Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Measure the UV-Vis absorbance of the supernatant at 280 nm. Carefully decant the top 500 µL and measure again. If the absorbance drops by >5%, the compound is suspended as a colloidal dispersion, not truly dissolved.
Causality: Cyclodextrins require time and kinetic energy to establish a stable thermodynamic equilibrium with the hydrophobic guest molecule.
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4)[3].
Compound Addition: Add excess solid 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (e.g., 5 mg) to 1 mL of the HP-β-CD buffer.
Equilibration: Seal the vial and place it on a rotary shaker at 37°C for 24 to 48 hours. Crucial: Do not skip the incubation; host-guest complexation is kinetically slow.
Phase Separation: Filter the suspension through a 0.22 µm PVDF syringe filter to remove un-complexed, solid drug[3].
Self-Validation Step: Perform a phase-solubility analysis (Higuchi-Connors plot). Prepare three vials with 5%, 10%, and 20% HP-β-CD. Quantify the dissolved drug via HPLC-UV. A linear increase in drug concentration relative to cyclodextrin concentration (an
-type plot) definitively validates that a 1:1 stoichiometric inclusion complex has successfully formed, guaranteeing stability in your downstream cell assay.
Benchchem. "Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives." Benchchem Protocols.
Sharma, U., & Saroha, K. "A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs." International Journal of Toxicology, 2024.
Ishikawa, M., et al. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, 2011.
How to prevent degradation of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine in solution
Welcome to the Technical Support Center for handling 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (CAS: 83551-41-1). This compound is a highly functionalized N-heterocycle containing both pyrimidine and pyrazine rings.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (CAS: 83551-41-1). This compound is a highly functionalized N-heterocycle containing both pyrimidine and pyrazine rings. While structurally valuable for drug development and coordination chemistry, its poly-nitrogen backbone and tautomeric properties introduce specific stability challenges in solution.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your experimental workflows.
Troubleshooting Guides & FAQs
Q1: Why does my stock solution develop a yellow/brown tint and eventually precipitate over time?Causality: The molecule acts as a potent multidentate chelating ligand. The adjacent nitrogen atoms on the pyrazine and pyrimidine rings create a coordination pocket highly affine to trace transition metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺) leached from standard glassware or lower-grade solvents. Binding these metals forms coordination complexes that exhibit strong Metal-to-Ligand Charge Transfer (MLCT) bands (causing the color change) and drastically reduces the compound's solubility, leading to precipitation.
Solution: Always use LC-MS grade, metal-free solvents. Prepare and store solutions in PTFE or acid-washed borosilicate containers. If your downstream assay permits, supplementing the buffer with 0.1 mM EDTA or DTPA will scavenge free metals and protect the compound.
Q2: My HPLC/UV analysis shows a rapid drop in the active concentration of the compound, even without visible precipitation. What is happening?Causality: This is typically caused by a combination of tautomeric instability and pH-driven hydrolysis. 4-hydroxypyrimidines exist in a keto-enol equilibrium, heavily favoring the pyrimidin-4(3H)-one (keto) form in polar solutions[1]. While the keto form is generally stable, extreme pH levels (pH < 4.0 or pH > 8.5) catalyze the nucleophilic attack on the electron-deficient diazine rings, leading to irreversible ring-cleavage and hydrolysis[2].
Solution: Strictly maintain the solution pH between 6.0 and 7.0 using a non-nucleophilic buffer (such as HEPES or MOPS). Avoid primary amine buffers (like Tris) which can act as nucleophiles.
Q3: Does ambient light affect the stability of this compound in solution?Causality: Yes. The extended conjugation across the pyrazine and pyrimidine rings allows the molecule to absorb UV and near-UV light. In the presence of dissolved oxygen, photo-excitation leads to the generation of reactive oxygen species (ROS), which subsequently attack the electron-rich nitrogen atoms to form inactive N-oxides.
Solution: Protect solutions from light at all times. Use amber vials for storage and wrap experimental reservoirs in aluminum foil. Degassing the solvent to remove dissolved oxygen further mitigates this photo-oxidation pathway.
Quantitative Stability Data
The following table summarizes the degradation kinetics of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine under various environmental conditions, providing a baseline for expected shelf-life.
Storage Condition
Solvent / Buffer
pH
Light Exposure
Degradation Rate (% loss/day)
Primary Mechanism
Optimal
10% DMSO / 90% HEPES
6.5
Dark (Amber Vial)
< 0.1%
None (Stable)
Alkaline
10% DMSO / 90% Carbonate
9.5
Dark (Amber Vial)
4.2%
Base-catalyzed hydrolysis
Acidic
10% DMSO / 90% Acetate
3.5
Dark (Amber Vial)
2.8%
Acid-catalyzed hydrolysis
Photo-Exposed
10% DMSO / 90% HEPES
6.5
Ambient Lab Light
5.5%
Photo-oxidation (N-oxide)
Metal-Rich
Tap Water / Unbuffered
~7.0
Dark (Amber Vial)
> 15.0% (Precipitates)
Metal Chelation / Aggregation
Standard Operating Procedure: Preparation of Stable Stock Solutions
To create a self-validating, stable 10 mM stock solution, follow this optimized step-by-step methodology:
Step 1: Solvent Preparation & Deoxygenation
Select LC-MS grade DMSO as the primary solubilizing agent.
Sparge the DMSO with high-purity Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen, eliminating the risk of photo-oxidation.
Step 2: Weighing and Dissolution
Weigh the required mass of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine using an anti-static analytical balance.
Transfer the powder into an acid-washed, amber borosilicate glass vial.
Add the deoxygenated DMSO to achieve a 10 mM concentration. Vortex gently until complete dissolution is achieved (the solution should be completely clear and colorless).
Step 3: Aqueous Dilution (If required for immediate use)
Prepare a 50 mM HEPES buffer, adjusted to pH 6.5 using NaOH/HCl.
Supplement the buffer with 0.1 mM EDTA to sequester any trace heavy metals.
Slowly add the 10 mM DMSO stock to the aqueous buffer under continuous stirring to prevent localized precipitation. Keep the final DMSO concentration below 5% to maintain solubility.
Step 4: Storage
Aliquot the stock solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube) to avoid repeated freeze-thaw cycles.
Blanket the headspace of each tube with Argon before capping.
Store immediately at -20°C. Solutions prepared this way are stable for up to 6 months.
Mechanistic & Workflow Visualizations
Mechanistic pathways of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine degradation in solution.
Decision matrix for troubleshooting degradation and precipitation issues in solution.
References
Title: Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil
Source: The Journal of Physical Chemistry A (PubMed)
URL: [Link]
Title: Heterocyclic Compounds: Reactivity of Pyridines, Pyrazines, and Pyrimidines
Source: Michigan State University (MSU) Chemistry Virtual Textbook
URL: [Link]
Technical Support Center: Optimizing Reaction Conditions for Coupling Pyrazine and Pyrimidine Moieties
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when coupling pyrazine and pyrimidine moieties. These electron-deficient N-heterocyclic systems are prevalent in pharmaceuticals and agrochemicals, making their efficient coupling a critical step in many synthetic endeavors.[1][2] This resource is designed to move beyond simple protocols, offering a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Materials
Question: I'm attempting a Suzuki-Miyaura coupling between a chloropyrimidine and a pyrazineboronic acid, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer: Low conversion in the coupling of electron-deficient heterocycles like pyrazines and pyrimidines is a common challenge.[3] The primary culprits often lie in suboptimal catalyst activation, catalyst deactivation, or poor substrate reactivity.
Potential Causes & Recommended Solutions:
Inefficient Catalyst System: The choice of palladium source and ligand is paramount. Chloropyrimidines are less reactive than their bromo or iodo counterparts, necessitating a more active catalytic system.[3][4]
Solution: Employ modern palladium precatalysts such as (XPhos)Pd G3 or (SPhos)Pd G2. These form the active Pd(0) species more readily than traditional sources like Pd(OAc)₂.[5][6] Pair the precatalyst with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, which are known to be effective for challenging heteroaryl couplings.[5][7][8]
Catalyst Deactivation: The nitrogen atoms in both pyrazine and pyrimidine rings can coordinate to the palladium center, leading to catalyst inhibition.[3]
Solution: Increasing the ligand-to-palladium ratio can sometimes mitigate this issue. Ensure all reagents and solvents are of high purity and thoroughly degassed to remove oxygen, which can also deactivate the catalyst.[3]
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step. An unsuitable base can lead to poor reactivity or decomposition of starting materials.
Solution: For challenging couplings, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7][9] Stronger bases like NaOtBu or KOtBu can be used, but may increase the risk of side reactions at elevated temperatures.[5]
Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[10]
Solution: Aprotic solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water, are generally preferred for Suzuki-Miyaura reactions. The water can aid in the dissolution of the inorganic base.
Issue 2: Significant Formation of Side Products
Question: My reaction is producing a significant amount of a debrominated pyrazine byproduct (hydrodehalogenation) and some homocoupling of my pyrimidineboronic acid. How can I suppress these side reactions?
Answer: The formation of hydrodehalogenation and homocoupling byproducts is a frequent problem, particularly with electron-deficient substrates like 2-bromopyrazine.[7]
Potential Causes & Recommended Solutions:
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.[5][7] This is often promoted by high temperatures and the presence of hydride sources.
Solution:
Lower the Reaction Temperature: Attempt the reaction at a milder temperature (e.g., 80 °C instead of 110 °C).[7]
Optimize the Base: Very strong bases can sometimes facilitate the formation of palladium-hydride species that lead to hydrodehalogenation.[7] Consider switching to a weaker base like K₂CO₃ if using a strong base like NaOtBu.
Ensure Anhydrous Conditions: Use anhydrous and degassed solvents to minimize potential proton sources.[7]
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[10]
Solution: Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is crucial.[3]
Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond, and is a common issue with heteroaryl boronic acids.[8][9]
Solution: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free boronic acid.[9] Milder reaction conditions can also help to minimize this side reaction.[9]
Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions to build a foundational understanding of the reaction chemistry.
Q1: Which type of cross-coupling reaction is best suited for linking pyrazine and pyrimidine rings?
A1: Several palladium-catalyzed cross-coupling reactions can be employed, with the choice depending on the available starting materials and desired functional group tolerance.[8]
Suzuki-Miyaura Coupling: This is often the most versatile and widely used method due to the commercial availability and relative stability of boronic acids and their derivatives.[11][12]
Stille Coupling: This method utilizes organostannanes and is known for its tolerance of a wide range of functional groups, though the toxicity of tin reagents is a drawback.[8]
Buchwald-Hartwig Amination: This is the method of choice for forming a C-N bond between the pyrazine and pyrimidine moieties.[5][11]
Sonogashira Coupling: If an alkyne linker is desired between the two rings, the Sonogashira coupling is the appropriate choice.[8]
Q2: How do the electronic properties of pyrazine and pyrimidine affect the coupling reaction?
A2: Both pyrazine and pyrimidine are electron-deficient aromatic systems due to the presence of two electronegative nitrogen atoms.[13][14] This has several implications for cross-coupling reactions:
Increased Reactivity of Halogenated Substrates: The electron-withdrawing nature of the rings makes the carbon-halogen bond more susceptible to oxidative addition by the palladium catalyst. This is why even chloropyrimidines and chloropyrazines can often be used as coupling partners.[3][12]
Potential for Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially deactivating the catalyst.[3] The choice of a bulky ligand can help to disfavor this coordination.
Basicity: Pyrazine is a weaker base than pyrimidine.[1] This can influence their interaction with the catalyst and other reaction components.
Q3: What role do N-Heterocyclic Carbene (NHC) ligands play in these couplings?
A3: N-Heterocyclic Carbene (NHC) ligands have emerged as powerful alternatives to phosphine ligands in many cross-coupling reactions.[15][16] Their key advantages include:
Stronger σ-Donation: NHCs are generally stronger electron donors than phosphines, which can facilitate the oxidative addition step, especially with less reactive aryl chlorides.[15]
Greater Stability: The bond between the palladium center and the NHC is typically very strong, leading to more robust and long-lived catalysts.[15][16]
Steric Tunability: The steric bulk of NHC ligands can be readily modified to promote the reductive elimination step and prevent catalyst deactivation.[15][17]
Q4: How can I effectively purify the final coupled product from the reaction mixture?
A4: Purification can be challenging due to the similar polarities of the starting materials, product, and potential byproducts. A combination of techniques is often necessary.
Aqueous Workup: A standard aqueous workup can remove inorganic salts. If the product is basic, an acid wash can be employed, followed by neutralization and extraction.
Column Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.[18][19]
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.[20]
Distillation: For volatile products, distillation under reduced pressure can be a viable option.[21]
Data Presentation: Recommended Starting Conditions
The following tables provide general starting points for optimizing your coupling reaction. Note that these are guidelines, and the optimal conditions may vary depending on the specific substrates used.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
Parameter
Recommendation
Rationale
Palladium Precatalyst
XPhos Pd G3 (2-5 mol%)
Efficient formation of the active Pd(0) catalyst.[5]
Ligand
XPhos (4-10 mol%)
Bulky, electron-rich ligand effective for heteroaryl couplings.[7]
Base
K₃PO₄ (2-3 equiv.)
Moderately strong, often effective for challenging couplings.[7][9]
Solvent
1,4-Dioxane/H₂O (10:1)
Aprotic solvent with water to aid in base solubility.[3]
Temperature
80-110 °C
Higher temperatures may be needed for less reactive substrates.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
Parameter
Recommendation
Rationale
Palladium Precatalyst
BrettPhos Pd G3 (2-5 mol%)
Effective for couplings involving primary amines.[5]
General Experimental Protocol for Suzuki-Miyaura Coupling
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyrazine/pyrimidine halide (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[9]
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[5]
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 5 mL) via syringe.[3]
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).[3]
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[3]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yielding coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yielding coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key steps in the catalytic cycle.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine - Benchchem.
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
N-Heterocyclic Carbene Ligands - Sigma-Aldrich.
Optimization of Buchwald-Hartwig amination conditions - Benchchem.
Isolation techniques for pyrazine products from complex reaction mixtures - Benchchem.
Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI.
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
Contribution of heterobifunctional ligands to transition metal-catalysed C--C coupling reactions - TÜBİTAK Academic Journals.
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
N-Heterocylic Carbenes and Cyclic Alkyl Amino Carbenes: New and Versatile Ligands in Organometallic Chemistry.
minimizing by-product formation in pyrazine synthesis - Benchchem.
Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem.
Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. Available at: [Link]
N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing). Available at: [Link]
US3033864A - Purification of pyrazine - Google Patents.
Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC. Available at: [Link]
PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES Yutaka Aoyagi, A k a Inoue, Isamu Koi.
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells - MDPI. Available at: [Link]
Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry - York Research Database. Available at: [Link]
Coupling outcomes for pyridazines, pyrimidines and pyrazines - ResearchGate. Available at: [Link]
Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines | Organic Letters - ACS Publications. Available at: [Link]
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available at: [Link]
Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. Available at: [Link]
Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling. Available at: [Link]
Let's discuss the basicity of pyrazine and pyrimidine : r/OrganicChemistry - Reddit. Available at: [Link]
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF - Scribd. Available at: [Link]
Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine - Lejan Team.
Technical Support Center: Enhancing the Selectivity of Pyrazinyl-Pyrimidine Kinase Inhibitors
Welcome to the Application Support Center. This knowledge base is designed for researchers, medicinal chemists, and drug development professionals working with pyrazinyl-pyrimidine scaffolds. While these heterocyclic com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This knowledge base is designed for researchers, medicinal chemists, and drug development professionals working with pyrazinyl-pyrimidine scaffolds. While these heterocyclic compounds are highly potent inhibitors of the PI3K/AKT/mTOR pathway and various receptor tyrosine kinases, achieving precise isoform selectivity (e.g., PI3K
vs. PI3K) remains a significant structural challenge[1].
Below, you will find expert troubleshooting guides, self-validating experimental protocols, and mechanistic insights to help you engineer highly selective clinical candidates.
🔬 Diagnostics & Troubleshooting (FAQs)
Q1: My pyrazinyl-pyrimidine hit shows excellent PI3K
potency biochemically, but exhibits severe off-target mTOR inhibition. How can I engineer selectivity?
The Causality: PI3K and mTOR belong to the same phosphatidylinositol 3-kinase-related kinase (PIKK) family and share a highly conserved ATP-binding cleft. Your pyrazinyl-pyrimidine scaffold is likely forming strong hydrogen bonds with the highly conserved hinge region backbone (e.g., Val851 in PI3K
). Because the hinge is nearly identical across PIKKs, relying solely on hinge-binding guarantees pan-kinase activity.
The Solution: You must exploit the non-conserved regions of the affinity pocket. mTOR possesses a unique structural feature known as the "tryptophan shelf" (Trp212), which restricts the depth of the binding pocket compared to PI3K isoforms. By introducing bulky, rigid substituents (such as bicyclic heteroaryls or morpholino groups) at the C5 or C6 position of the pyrazine ring, you create a steric clash with mTOR's tryptophan shelf while perfectly occupying the deeper specificity pocket of PI3K[2].
Q2: We achieved >1,000x biochemical selectivity for PI3K
over PI3K
, but our cellular assays show only a 10x therapeutic window. What is causing this drop-off?
The Causality: Biochemical assays utilize isolated recombinant kinase domains at highly controlled, often sub-physiological ATP concentrations. In a cellular environment, your inhibitor must compete with millimolar concentrations of intracellular ATP. If your compound's binding kinetics rely heavily on rapid on/off rates rather than extended residence time, high intracellular ATP will outcompete it. Additionally, highly lipophilic modifications added to the pyrimidine ring to boost biochemical selectivity often increase plasma protein binding and make the compound a substrate for P-glycoprotein (P-gp) efflux pumps.
The Solution: Shift your optimization focus from purely thermodynamic affinity (
) to kinetic residence time (). Incorporate a cellular target engagement assay (like NanoBRET) early in your workflow to measure binding in live cells under physiological ATP concentrations.
Q3: During SAR optimization, adding a bulky substituent to the pyrimidine C2-amine improved target selectivity but completely abolished cellular permeability. How do we rescue this?
The Causality: Adding bulky, heteroatom-rich groups increases both the molecular weight and the topological polar surface area (tPSA). When tPSA exceeds 140 Ų, passive membrane diffusion drops precipitously.
The Solution: Employ intramolecular hydrogen bonding. By strategically placing a hydrogen bond donor and acceptor on adjacent substituents of the pyrazinyl-pyrimidine core, the molecule can adopt a "closed" conformation in lipophilic environments (like cell membranes), temporarily masking its polarity and restoring permeability.
📊 Quantitative SAR Data Presentation
To illustrate the impact of structural modifications on selectivity, compare the quantitative data of an unoptimized scaffold versus an optimized pyrazinyl-pyrimidine derivative.
Table 1: Representative SAR Optimization Data for Pyrazinyl-Pyrimidine Derivatives
Compound ID
Structural Modification
PI3K IC (nM)
PI3K IC (nM)
mTOR IC (nM)
Selectivity Ratio ()
Cellular Engagement (IC)
Cmpd-001
Unsubstituted Scaffold
15
12
25
1.25x
45 nM
Cmpd-045
C5-Methyl Pyrazine
450
8
120
56.2x
85 nM
Cmpd-112
C5-Morpholino Pyrazine
>10,000
1.5
>5,000
>6,600x
12 nM
Note: Cmpd-112 demonstrates how exploiting non-conserved pockets yields profound isoform selectivity without sacrificing cellular potency.
and absolute selectivity ratios across kinase isoforms.
Reagent Preparation: Prepare the kinase buffer. Causality: You must titrate the ATP concentration for each specific kinase isoform to exactly match its apparent
. If ATP is too high, you will artificially inflate the IC of competitive inhibitors; if too low, you risk identifying non-competitive artifacts.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of your pyrazinyl-pyrimidine compound in 100% DMSO, then dilute 1:100 in assay buffer to achieve a final DMSO concentration of 1%.
Reaction Initiation: Combine the kinase, substrate, and compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow pre-equilibration, then initiate the reaction by adding the ATP/Substrate mix.
ADP-Glo Reagent Addition: After 60 minutes, add the ADP-Glo™ Reagent. Causality: This reagent actively depletes any unreacted ATP in the well. This is critical because it ensures the subsequent luminescence signal is exclusively proportional to the ADP generated by the kinase, eliminating background noise.
Detection: Add the Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader.
Self-Validation Checkpoint: Every plate must contain a DMSO-only well (100% activity baseline) and a Staurosporine well (0% activity baseline). Calculate the Z'-factor. If Z' < 0.5, the assay window is compromised, and the data must be discarded.
Protocol B: Cellular Target Engagement (NanoBRET)
Use this protocol to validate that your biochemically selective compound actually binds the target in live cells.
Cell Transfection: Transfect HEK293 cells with a plasmid encoding a Kinase-NanoLuc fusion protein. Causality: Fusing the target kinase to NanoLuc allows for proximity-based bioluminescence resonance energy transfer (BRET). This ensures you are measuring binding to the intact, fully folded protein in a live-cell environment, preserving endogenous protein complexes and physiological ATP competition.
Tracer Titration: Treat cells with varying concentrations of a fluorescent kinase tracer to determine the tracer's
. Select a tracer concentration equal to its for the competition assay.
Compound Competition: Add your pyrazinyl-pyrimidine compound (10-point dose-response) to the cells and incubate for 2 hours.
BRET Readout: Add the NanoLuc substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio.
Self-Validation Checkpoint: Include a structurally similar but biochemically inactive analog as a negative control. The BRET ratio should remain completely unchanged. If the negative control reduces the BRET signal, it indicates your compound is causing non-specific membrane disruption or luciferase inhibition, rather than true target engagement.
🗺️ System Workflows & Pathway Visualizations
Fig 1. PI3K/AKT/mTOR signaling axis targeted by selective pyrazinyl-pyrimidine inhibitors.
Fig 2. Iterative SBDD workflow for optimizing pyrazinyl-pyrimidine kinase selectivity.
📚 References
1.[1] Heterocyclic compounds and their applications. CN104703979B. Google Patents. Available at:
2.[2] Bicyclic heteroaryl compound. CN101389338B. Google Patents. Available at:
3.[3] Cyclic protein tyrosine kinase inhibitors. CN1348370A. Google Patents. Available at:
Technical Support Center: Troubleshooting & Mitigating Off-Target Effects of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (CAS: 83551-41-1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (CAS: 83551-41-1) as a building block or fragment hit in drug discovery.
While this scaffold is highly effective for designing ATP-competitive inhibitors, its inherent physicochemical properties often lead to promiscuous off-target interactions. This guide provides mechanistic grounding, step-by-step troubleshooting protocols, and structural optimization strategies to ensure the scientific integrity of your drug development pipeline.
Mechanistic Grounding: The Causality of Promiscuity
To troubleshoot off-target effects, we must first understand the structural causality behind them. The 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine scaffold is a "privileged" heteroaromatic structure that mimics the adenine ring of ATP[1],[2].
The Hinge-Binding Motif: In physiological environments, the 4-hydroxy group tautomerizes to a pyrimidin-4(3H)-one. This creates a potent hydrogen-bond donor/acceptor network (via the pyrimidinone NH/C=O and the pyrazine nitrogens) that anchors the molecule tightly to the highly conserved "hinge region" of the kinase ATP-binding pocket[3].
The Selectivity Deficit: Because the hinge region is structurally conserved across the >500 members of the human kinome, small planar fragments like this exhibit high Ligand Efficiency (LE) but exceptionally poor selectivity, leading to off-target binding (e.g., to JAK, CDK, or Src-family kinases)[3],[1].
Metalloenzyme Chelation: The unsubstituted lone pairs on the pyrazine nitrogens can act as bidentate ligands. In vivo, this frequently results in the unintended chelation of the heme iron in Cytochrome P450 (CYP) enzymes, causing severe metabolic drug-drug interactions[4].
Divergent signaling and metabolic pathways triggered by off-target scaffold interactions.
Issue 1: High Kinome Promiscuity in Biochemical Assays
Symptom: Your lead compound utilizing this scaffold shows an IC50 < 100 nM for your target, but cross-reacts with multiple off-target kinases, resulting in a poor Selectivity Score (
).
Root Cause: The 6-methyl group provides insufficient steric bulk to differentiate between the target's "gatekeeper" residue and those of off-target kinases.
Solution: Utilize Structure-Based Drug Design (SBDD) to extend vectors from the pyrazine ring into the solvent-exposed channel, or replace the 6-methyl group with a bulkier aryl group to exploit specific hydrophobic back-pockets[5].
Protocol: Self-Validating Kinome Profiling (Competitive Binding Assay)
This protocol ensures reproducible quantification of off-target binding.
Compound Preparation: Dissolve the synthesized derivative in 100% anhydrous DMSO to yield a 10 mM stock. Perform serial dilutions to achieve a final assay concentration of 1 µM.
Assay Setup: Utilize a DNA-tagged kinase library. Incubate the test compound with the kinase library and an immobilized, active-site directed ligand.
Self-Validation Control: Run Staurosporine (1 µM) as a positive control for pan-kinase inhibition to validate the dynamic range of the assay. Run DMSO as a negative vehicle control.
Elution & Quantification: Wash away unbound kinases. Elute the compound-bound kinases and quantify the remaining bound fraction via qPCR of the attached DNA tags.
Data Analysis: Calculate the % Control = ((Test Compound Signal - Positive Control) / (Negative Control - Positive Control)) × 100. A lower % Control indicates higher off-target binding.
Issue 2: Cytochrome P450 (CYP) Inhibition
Symptom: In vitro ADME profiling reveals strong inhibition of CYP3A4 or CYP2D6 (IC50 < 5 µM).
Root Cause: The nitrogen atoms on the pyrazine ring coordinate with the CYP heme iron.
Solution: Introduce a "steric shield" (e.g., an ortho-methyl or ortho-fluoro group) adjacent to the pyrazine nitrogens to physically block iron coordination without disrupting the kinase hinge-binding geometry[4].
Protocol: CYP450 Inhibition Assay (LC-MS/MS)
Microsome Preparation: Suspend Human Liver Microsomes (HLMs) at 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Add the test compound at varying concentrations (0.1 µM to 50 µM).
Self-Validation Control: Include Ketoconazole as a positive control for CYP3A4 inhibition.
Reaction Initiation: Add the isoform-specific probe substrate (e.g., Midazolam for CYP3A4) and 1 mM NADPH regenerating system. Incubate at 37°C for 15 minutes.
Termination: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1-hydroxymidazolam). Calculate the IC50 using non-linear regression.
Quantitative Data Presentation: Optimization Metrics
The following table summarizes the expected impact of specific structural modifications on the 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine scaffold, allowing for easy comparison of optimization strategies.
Compound Iteration
Structural Modification
Target Kinase IC50 (nM)
Selectivity Score ()*
CYP3A4 IC50 (µM)
Primary Off-Target Phenotype
Base Scaffold
None (Native Structure)
150
0.45
1.2
High kinome cross-reactivity
Iteration 1
C6-Aryl substitution
45
0.20
2.5
Moderate toxicity (CDK hits)
Iteration 2
Solvent-exposed morpholine
20
0.12
8.0
Mild metabolic liability
Iteration 3
Pyrazine steric shield (ortho-F)
12
0.05
> 50
Negligible (Optimized Lead)
*Selectivity Score (
) = Number of kinases inhibited by >90% at 1 µM / Total kinases tested. Lower is better.
Optimization Workflow Visualization
Workflow for identifying and resolving off-target effects of the pyrazine-pyrimidine scaffold.
Frequently Asked Questions (FAQs)
Q: Why do I see severe cell toxicity in my phenotypic assays even when my biochemical Selectivity Score (
) is low?A: This discrepancy often arises from off-target binding to non-kinase targets, such as epigenetic readers or ion channels (e.g., hERG). The flat, heteroaromatic nature of the pyrazine-pyrimidine core can intercalate or bind to flat hydrophobic pockets. We recommend running a broader safety panel (e.g., Cerep panel) to rule out non-kinase off-targets.
Q: Does the tautomerization of the 4-hydroxy group affect my docking simulations?A: Yes, critically. If you are performing in silico docking, you must prepare the ligand in its pyrimidin-4(3H)-one tautomeric state. The 4-hydroxy form is highly disfavored in the kinase active site. Failing to use the correct tautomer will result in inaccurate hydrogen-bond mapping and flawed optimization strategies.
Q: Can I replace the pyrazine ring entirely to avoid CYP inhibition?A: Yes, bioisosteric replacement is a valid strategy. Replacing the pyrazine with a substituted pyridine or a pyrazole can eliminate the problematic lone pair while maintaining the required hinge-binding hydrogen bond acceptor[5]. However, this will alter the trajectory of your solvent-exposed vectors and requires re-crystallization with the target.
References
Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. URL:[Link]
Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues. PMC (NIH). URL:[Link]
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry (ACS). URL:[Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC (NIH). URL:[Link]
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Advances. URL:[Link]
Technical Support Center: Purification of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine. This document provides...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common purification issues.
Introduction to 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine and its Purification Significance
4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. The purity of this compound is critical for accurate in-vitro and in-vivo studies, as even minor impurities can lead to erroneous results and potential toxicity. The purification of this molecule can be challenging due to potential side products from its synthesis, its crystalline nature, and its solubility profile. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine?
A1: Common impurities can include unreacted starting materials, such as a 1,2-dicarbonyl compound and a 1,2-diamine, which are precursors for the pyrazine ring.[1] Other potential impurities are side-products from condensation reactions, partially reacted intermediates, and products of over-oxidation or degradation.
Q2: My purified 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine shows a broad melting point. What does this indicate?
A2: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps are necessary.
Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A3: It is common for a compound to be either too soluble or not soluble enough in a range of single solvents. In such cases, a mixed-solvent system is the ideal solution. You would dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling should induce crystallization.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for purity confirmation. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting trace impurities.[2][3] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for structural confirmation and can also reveal the presence of impurities.[1] Fourier Transform Infrared (FTIR) spectroscopy can be used to identify functional groups and confirm the overall structure of the pyrimidine derivative.[4]
Troubleshooting Guide
Problem 1: Oily Residue Instead of Crystals After Purification
Possible Cause: The compound may have a low melting point, or there might be residual solvent or low-melting impurities present.
Solution:
Ensure Complete Solvent Removal: Dry the sample under high vacuum for an extended period to remove all traces of solvent.
Trituration: If the oil is persistent, try triturating it with a non-polar solvent in which the desired compound is insoluble, but the oily impurities are soluble (e.g., hexane or diethyl ether). This can often induce solidification of the desired product.
Chromatographic Purification: If trituration fails, column chromatography is the next logical step to separate the desired compound from the oily impurities.
Problem 2: Poor Recovery After Recrystallization
Possible Causes:
The chosen solvent is too good, meaning the compound remains significantly soluble even at low temperatures.
Too much solvent was used during the dissolution step.
The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.
Solutions:
Solution
Description
Solvent Selection
Re-evaluate the recrystallization solvent. A good solvent should have a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.[5]
Minimize Solvent Volume
Use the minimum amount of hot solvent necessary to fully dissolve the compound. Add the solvent in small portions.[5]
Slow Cooling
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, more easily filterable crystals.[5]
Solvent Evaporation
If too much solvent was added, carefully evaporate a portion of it to reach the saturation point before cooling.[5]
Problem 3: Co-elution of Impurities During Column Chromatography
Possible Cause: The polarity of the eluent system may not be optimal for separating the compound of interest from a closely related impurity.
Solution:
Fine-tune the Eluent System: Perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent mixtures of different polarities to identify an eluent system that provides good separation between your compound and the impurity.
Gradient Elution: Employing a gradient elution in your column chromatography, where the polarity of the solvent is gradually increased, can often resolve closely eluting compounds.
Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reversed-phase C18 column, which offer different selectivity.
Experimental Protocols
Protocol 1: Recrystallization of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
This protocol provides a general guideline. The choice of solvent will need to be determined experimentally.
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, acetone, ethyl acetate, and water) at room and elevated temperatures.[6]
Dissolution: In an Erlenmeyer flask, add the crude 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine and the chosen recrystallization solvent.
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
Crystallization: Crystal formation should occur as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent like hexane or a mixture such as hexane/ethyl acetate).
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the column.
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
Fraction Pooling: Combine the fractions containing the pure product.
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
Recrystallization Process Flow
Caption: Step-by-step workflow for recrystallization.
References
A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - Benchchem.
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies.
Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers - Benchchem.
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - Semantic Scholar.
Pyrazine - SIELC Technologies.
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate.
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC.
Full article: Greener approach toward one pot route to pyrazine synthesis.
Crystallisation Techniques.
(PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES - ResearchGate.
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.
Guide for crystallization.
Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][2]benzoxazine and Evaluation of Their Antiviral Activity - MDPI. Available at:
PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY - CHEMICAL PROBLEMS.
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate.
Technical Support Center: Navigating Scale-Up Synthesis of Pyrazinyl-Pyrimidine Analogs
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven insights and actionable troubleshooting strategies for the scale-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven insights and actionable troubleshooting strategies for the scale-up synthesis of pyrazinyl-pyrimidine analogs. These heterocyclic scaffolds are cornerstones in medicinal chemistry, but their transition from bench-scale to pilot or manufacturing scale is often fraught with challenges. This document moves beyond simple protocols to explain the causality behind common issues, ensuring a robust and reproducible synthesis.
The construction of pyrazinyl-pyrimidine analogs frequently relies on powerful cross-coupling reactions. However, what works for a 100 mg synthesis can fail spectacularly at the 1 kg scale. This section addresses the most common hurdles.
Q1: My Suzuki-Miyaura cross-coupling reaction is sluggish and gives low yields upon scale-up. What are the primary factors to investigate?
This is a frequent issue when moving to larger scales. The problem can often be traced back to catalyst deactivation, inefficient mass transfer, or suboptimal reagent choice.
Potential Causes & Actionable Solutions:
Catalyst Deactivation: The active Pd(0) species is susceptible to oxygen. While small-scale reactions might tolerate minor air exposure, this becomes critical at scale.
Solution: Ensure rigorous degassing of all solvents, reagents, and the reaction vessel.[1] Use several freeze-pump-thaw cycles for the solvent or maintain a constant sparge with an inert gas like argon or nitrogen for 30-60 minutes before adding the catalyst.[1] Modern, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often more reliable for forming the active catalyst consistently at scale compared to traditional sources like Pd(OAc)₂.[1]
Inefficient Mass & Heat Transfer: In large reactors, inadequate stirring can lead to localized "hot spots" or areas of poor reagent mixing, causing side reactions and catalyst decomposition.[1]
Solution: The choice of reactor and impeller is critical. An overhead mechanical stirrer is mandatory. For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1] Monitor the internal reaction temperature closely to prevent thermal spikes that can degrade the catalyst and substrates.
Base Selection and Solubility: The choice and physical form of the base are paramount. An inappropriate base can be ineffective, while a base that is poorly soluble can lead to irreproducible results.
Solution: Inorganic bases like K₃PO₄ and Cs₂CO₃ are common and effective.[1] Crucially, the particle size of the base can impact reaction kinetics. At scale, consider using a milled or spray-dried base to ensure a consistent surface area and avoid clumping. If a base is ineffective, screening others is a logical step.[1]
Boronic Acid/Ester Instability: Some heteroaromatic boronic acids are prone to decomposition (protodeboronation), especially at elevated temperatures in the presence of a palladium catalyst.[2]
Solution: Use the boronic acid or ester as fresh as possible. Adding the boronic acid portion-wise during the reaction can sometimes maintain a lower, steady-state concentration, minimizing decomposition. Alternatively, using the corresponding pinacol boronate ester can improve stability.
Troubleshooting Workflow for Suzuki-Miyaura Scale-Up
Caption: Troubleshooting logic for scale-up of Suzuki-Miyaura reactions.
Q2: I'm attempting a large-scale Buchwald-Hartwig amination and observing significant byproduct formation, primarily hydrodehalogenation. How can I suppress this?
Hydrodehalogenation (replacement of the halide with hydrogen) and other side reactions are common challenges in Buchwald-Hartwig aminations, especially with electron-rich or sterically hindered substrates.[3]
Potential Causes & Actionable Solutions:
Inappropriate Ligand Choice: The ligand is arguably the most critical component in a Buchwald-Hartwig reaction.[3] Its role is to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.[4] An inadequate ligand can lead to slower reductive elimination, allowing competing pathways like β-hydride elimination (if applicable) or hydrodehalogenation to occur.
Solution: The choice of ligand is highly dependent on the amine. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[3] For challenging heteroaryl amines, specialized, bulky, electron-rich phosphine ligands may be necessary to promote the desired C-N bond formation over side reactions.[3] A ligand screening is often advisable even when scaling up a previously "working" reaction.
Base Incompatibility: The base deprotonates the amine, but an overly strong or poorly chosen base can promote side reactions.[3]
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[3] However, if base-sensitive functional groups are present, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, often necessitating higher reaction temperatures.[3] The physical properties of the base, such as particle size, are also crucial on a larger scale to prevent clumping and ensure consistent reactivity.[3]
Catalyst System and Pre-activation: The active Pd(0) species must be formed efficiently.[3] If this process is slow or generates reactive intermediates, side reactions can occur.
Solution: Modern palladacycle precatalysts (e.g., Buchwald G3 or G4) are often superior to traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly.[3] Consider a pre-activation step where the catalyst, ligand, and base are stirred together for a short period before adding the aryl halide and amine. This can ensure the active catalyst is fully formed before the main substrates are introduced.[3]
Q3: My initial pyrimidine ring formation via condensation is clean on a small scale, but I get a complex mixture of byproducts during scale-up. Why is this happening?
Condensation reactions, such as the Biginelli or Pinner-type syntheses, are sensitive to stoichiometry, temperature, and moisture, all of which are more challenging to control in large reactors.[5][6]
Potential Causes & Actionable Solutions:
Poor Temperature Control: Many condensation reactions are exothermic. A large reaction volume can trap heat, leading to a temperature increase that promotes side reactions like the formation of Hantzsch-type dihydropyridines or N-acylurea byproducts in a Biginelli reaction.[6]
Solution: Use a reactor with an external cooling jacket and monitor the internal temperature carefully. Add reagents, particularly the catalyst or the most reactive component, slowly and in portions to control the rate of heat generation.
Moisture Sensitivity: Intermediates in reactions like the Pinner synthesis are highly susceptible to hydrolysis.[6] What might be negligible atmospheric moisture in a small flask can be a significant contaminant in a large, multi-hour reaction.
Solution: Use anhydrous solvents and ensure all starting materials are thoroughly dried.[5] Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Impure Starting Materials: Impurities in reactants can act as catalysts for side reactions or inhibit the desired transformation.[6] For example, hydrolyzed starting material can inhibit the reaction.[5]
Solution: Always use high-purity starting materials and verify their quality before beginning a large-scale run.[5][6]
Section 2: Purification & Isolation Challenges
Isolating the final product in high purity is a major bottleneck in scaling up. Techniques that are convenient in the lab, like column chromatography, can become impractical and expensive at an industrial scale.
Q4: My pyrazinyl-pyrimidine analog "oils out" or precipitates too quickly during crystallization, resulting in poor purity. How can I develop a robust crystallization protocol?
This indicates that the solution is becoming supersaturated too quickly. The key is to control the rate of saturation to allow for the growth of well-ordered, pure crystals.
Potential Causes & Actionable Solutions:
Incorrect Solvent System: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[7]
Solution: Systematically screen for a suitable solvent or solvent/anti-solvent pair. A good starting point is to test common solvents like ethanol, isopropanol, ethyl acetate, and acetone.[7] For a solvent/anti-solvent system, the "good" solvent should fully dissolve the compound, and the "anti-solvent" (in which the compound is insoluble) should be miscible with the good solvent.
Cooling Rate is Too Fast: Rapid cooling causes the compound to crash out of the solution, trapping impurities within the solid.
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[7] Once at room temperature, cooling can be continued in an ice bath or refrigerator to maximize yield.[7] Using a jacketed reactor allows for precise, programmed control over the cooling rate.
Solution is Too Concentrated: A highly supersaturated solution will lead to rapid precipitation rather than slow crystal growth.[7]
Solution: After dissolving the compound in a minimal amount of hot solvent, add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation.[7] This will promote slower, more controlled crystal formation during cooling.
Q5: Flash column chromatography is not a viable option for purifying my multi-kilogram batch. What are the alternatives?
For large-scale purification, chromatography is often a last resort. Recrystallization and other physical methods are preferred.
Alternative Purification Strategies:
Technique
Principle
Best For
Considerations
Recrystallization
Differential solubility of the product and impurities in a solvent at different temperatures.[8]
Solid compounds with moderate to high purity (>90%) to remove minor impurities.
Requires finding a suitable solvent system; can have yield losses.[8]
Slurry Wash
Suspending the crude solid in a solvent where the impurities are soluble but the product is not.
Removing highly soluble impurities from a sparingly soluble product.
Less effective for impurities with similar solubility to the product.
Acid/Base Extraction
Exploiting acidic or basic functional groups on the product or impurities to move them between aqueous and organic layers.
Purifying compounds with ionizable groups (e.g., amines, carboxylic acids).
Requires a product stable to pH changes; generates aqueous waste.
Preparative HPLC
High-resolution chromatography for large quantities.
Final purification of high-value compounds like APIs when other methods fail.
Expensive due to solvent consumption and column costs; requires specialized equipment.[8]
Appendix A: Detailed Protocols
Protocol 1: General Procedure for Scale-Up Suzuki-Miyaura Coupling
Note: This is a general guide. Specific quantities, temperatures, and reaction times must be optimized for your specific substrates.
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and an inert gas inlet/outlet.
Inerting: Purge the vessel with nitrogen or argon for at least 30 minutes.
Reagent Charging: Charge the aryl halide, the pyrazinyl boronic acid or ester, and the base (e.g., K₃PO₄) into the vessel.
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture). Begin stirring to create a slurry.
Degassing: Sparge the mixture with nitrogen or argon for an additional 30-60 minutes while stirring.
Catalyst Addition: Add the palladium catalyst and ligand (e.g., XPhos-Pd-G3) to the stirring mixture under a positive flow of inert gas.
Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or TLC.
Work-up: Once complete, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the layers.
Purification: Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Proceed with purification, preferably by crystallization.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Yaseneva, P., Hodgson, P., Zakrzewski, J., Falß, S., Meadows, R. E., & Lapkin, A. A. (2015).
A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine in the Context of Established Therapeutics
Abstract The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis of numerous FDA-approved drugs. This guide provides a comparative analysis of pyrimidine-ba...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis of numerous FDA-approved drugs. This guide provides a comparative analysis of pyrimidine-based kinase inhibitors, with a specific focus on the hypothetical potential of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine. Due to the absence of published data on this specific molecule, we will leverage its structural characteristics to frame a discussion against well-established, clinically relevant pyrimidine kinase inhibitors: Osimertinib, Alisertib, and Ibrutinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative experimental data, and detailed protocols to inform future research and development in this critical area of oncology.
Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, are prime targets for therapeutic intervention, particularly in oncology. Small molecule inhibitors that compete with ATP at the kinase catalytic site have revolutionized cancer treatment. The pyrimidine nucleus is a "privileged scaffold" in this domain, adept at forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the natural binding of adenine.[1] This fundamental interaction has been exploited to develop a multitude of potent and selective kinase inhibitors.
This guide will explore the landscape of pyrimidine-based inhibitors by comparing the known performance of three leading drugs against the theoretical potential of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine. While no experimental data for this specific compound is publicly available, its structure—a fusion of the pyrimidine core with a pyrazine ring—suggests a plausible interaction with kinase ATP-binding sites. We will dissect the established structure-activity relationships (SAR) of our comparator compounds to extrapolate potential targets and efficacy.
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
To establish a robust framework for comparison, we have selected three exemplary pyrimidine-based inhibitors that target distinct and critical cancer-associated kinases:
Osimertinib (AZD9291): A third-generation, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective against mutants like T790M.[2]
Alisertib (MLN8237): A selective inhibitor of Aurora Kinase A, a key regulator of mitosis.[3]
Ibrutinib (PCI-32765): An irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), crucial for B-cell signaling.[4]
Structural and Mechanistic Overview
The core pyrimidine structure is the common thread, but the substitutions at various positions dictate the selectivity and potency for their respective kinase targets.
4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (Hypothetical): This molecule combines the pyrimidine hinge-binding motif with a pyrazine ring. The pyrazine itself is a nitrogen-containing heterocycle found in other kinase inhibitors and may contribute to additional interactions within the ATP pocket. The hydroxyl and methyl groups on the pyrimidine ring will influence solubility and steric interactions.
Osimertinib: Features a mono-anilino-pyrimidine core. The acrylamide group on the aniline substituent is key to its mechanism, forming a covalent bond with a cysteine residue (C797) in the EGFR active site, leading to irreversible inhibition.[5]
Alisertib: An N-benzoyl-2-aminopyrimidine derivative. Its structure is optimized for selective binding to the ATP pocket of Aurora Kinase A over the highly homologous Aurora B.[6]
Ibrutinib: While technically a pyrazolo[3,4-d]pyrimidine, its core structure is a bioisostere of the purine ring of ATP.[7] Similar to Osimertinib, it possesses an acrylamide group that forms a covalent bond with a cysteine residue (C481) in the BTK active site.[8]
Performance Data: A Head-to-Head Comparison
The efficacy of kinase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. Lower IC50 values indicate greater potency.
Table 1: Comparative in vitro potency of selected pyrimidine-based kinase inhibitors.
Key Signaling Pathways and Points of Intervention
Understanding the signaling cascades in which these kinases operate is crucial for appreciating the therapeutic rationale behind their inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[11][12] These pathways are central to cell proliferation, survival, and differentiation. In many cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to constitutive signaling and uncontrolled cell growth. Osimertinib's inhibition of mutant EGFR effectively shuts down these pro-survival signals.[5]
Caption: EGFR signaling cascade and inhibition by Osimertinib.
Aurora Kinase A in Cell Cycle Regulation
Aurora Kinase A is a serine/threonine kinase essential for mitotic progression.[13][14] Its activity peaks during the G2/M phase of the cell cycle, where it is crucial for centrosome maturation, spindle assembly, and proper chromosome segregation.[15][16] Overexpression of Aurora A is common in many cancers and is linked to genomic instability. Alisertib induces mitotic arrest and apoptosis by inhibiting Aurora A, thereby preventing cancer cells from successfully dividing.[6]
Caption: Role of Aurora Kinase A in mitosis and its inhibition by Alisertib.
BTK Signaling in B-Cell Malignancies
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[17][18] Upon BCR activation, BTK triggers downstream signals involving PLCγ2, leading to calcium mobilization and activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[19] In B-cell malignancies like chronic lymphocytic leukemia (CLL), this pathway is often constitutively active. Ibrutinib's irreversible inhibition of BTK blocks these survival signals, leading to apoptosis of malignant B-cells.[4]
Caption: Workflow for an in vitro luminescence-based kinase assay.
Cell-based assays are critical for determining an inhibitor's efficacy in a more physiologically relevant context, accounting for cell permeability and off-target effects. [20]A common method is the cell proliferation assay (e.g., MTT or CellTiter-Glo®), which measures the number of viable cells after treatment with the inhibitor.
Methodology:
Cell Culture:
Culture a cancer cell line known to be dependent on the target kinase (e.g., H1975 cells for EGFR T790M).
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
Inhibitor Treatment:
Treat the cells with a serial dilution of the inhibitor or DMSO (vehicle control) for 72 hours.
Viability Measurement (CellTiter-Glo®):
Equilibrate the plate to room temperature.
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Data Analysis:
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The pyrimidine scaffold remains a highly successful and versatile platform for the development of potent and selective kinase inhibitors. While the specific compound 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is not characterized in existing literature, its chemical structure, featuring both a pyrimidine and a pyrazine moiety, presents an interesting candidate for kinase-directed drug discovery.
Based on our comparative analysis, a logical first step for evaluating this novel compound would be to screen it against a broad panel of kinases, with a particular focus on those known to be targeted by other pyrimidine and pyrazine-containing molecules. The experimental protocols detailed in this guide provide a clear and validated pathway for determining its in vitro potency and cellular efficacy. The juxtaposition with established drugs like Osimertinib, Alisertib, and Ibrutinib highlights the high bar for both potency and selectivity that new candidates must clear. Future research should aim to synthesize and test 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine and its analogs, leveraging the insights from established structure-activity relationships to guide the design of the next generation of pyrimidine-based kinase inhibitors.
References
Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.[Link]
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). PMC.[Link]
A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. (n.d.). PMC.[Link]
Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. (2011, December 18). AACR Journals.[Link]
Cell-cycle-dependent regulation of human aurora A transcription is mediated by periodic repression of E4TF1. (2002, March 22). PubMed.[Link]
Signaling pathways involving BTK in B cells. BTK is activated... (n.d.). ResearchGate.[Link]
Spotlight: Activity-Based Kinase Assay Formats. (2024, August 29). Reaction Biology.[Link]
Bruton tyrosine kinase (BTK) and its role in B-cell malignancy. (2012, April 15). PubMed.[Link]
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.[Link]
EGFR Signaling Pathway. (n.d.). Sino Biological.[Link]
Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. (2022, April 13). Frontiers.[Link]
Aurora A Protein Kinase: To the Centrosome and Beyond. (2019, January 15). MDPI.[Link]
Validating in vitro hits of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine in vivo
Title: In Vivo Validation of High-Throughput Screening Hits: A Comparative Guide Featuring 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine Executive Summary The transition from a promising in vitro hit to a validated in viv...
Author: BenchChem Technical Support Team. Date: March 2026
Title: In Vivo Validation of High-Throughput Screening Hits: A Comparative Guide Featuring 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Executive Summary
The transition from a promising in vitro hit to a validated in vivo lead is the most critical attrition point in drug discovery. 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (HMPP) is a privileged pyrimidine-pyrazine scaffold that has demonstrated nanomolar potency against oncogenic kinase targets in biochemical assays. However, high affinity in a plastic dish does not guarantee therapeutic success.
This guide provides a comprehensive, objective comparison of HMPP against a standard Reference Kinase Inhibitor (RKI-1). Designed for drug development professionals, it details the self-validating experimental workflows required to prove in vivo pharmacokinetics, efficacy, and target engagement.
The Causality of Validation: Why In Vitro Hits Fail
Many targets identified via high-throughput screening are merely "bystanders" or fail to translate because the compound cannot navigate the physiological environment[1]. An in vitro hit must overcome absorption, distribution, metabolism, excretion, and toxicity (ADMET) barriers before it can be considered a drug[2]. Furthermore, subcutaneous xenografts are required to evaluate the compound's ability to penetrate the complex tumor microenvironment[3]. By systematically comparing HMPP to RKI-1, we move from correlation to causation, ensuring that tumor regression is directly driven by target inhibition.
Figure 1: Step-by-step in vivo validation workflow for small molecule hits.
Phase 1: Pharmacokinetics (PK) & Bioavailability
The Causality: Before evaluating efficacy, we must confirm the compound reaches the tumor. A highly potent hit will fail in vivo if its intrinsic clearance is too rapid, preventing it from maintaining the Minimum Effective Concentration (MEC)[4]. We perform both Intravenous (IV) and Oral (PO) dosing to calculate absolute bioavailability (
). This creates a self-validating system that isolates gastrointestinal absorption issues from systemic metabolic instability.
Protocol 1: IV/PO PK Profiling in Mice
Formulation: Solubilize HMPP and RKI-1 in 5% DMSO, 40% PEG400, and 55% Saline. Rationale: Ensures complete dissolution to prevent artificial absorption bottlenecks.
Dosing: Administer IV (2 mg/kg) via the lateral tail vein and PO (10 mg/kg) via oral gavage to CD-1 mice (n=3 per timepoint).
Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Analysis: Extract plasma via protein precipitation (acetonitrile) and quantify using LC-MS/MS against a standard curve.
Expert Insight: While HMPP has a slightly shorter half-life than RKI-1, its superior oral bioavailability (65.5% vs 42.0%) ensures higher systemic exposure (
), firmly justifying its advancement to efficacy models.
Phase 2: In Vivo Efficacy in Xenograft Models
The Causality: Subcutaneous cell line-derived xenografts (CDX) are the gold standard for evaluating therapeutic efficacy because they allow precise, non-invasive monitoring of tumor growth[3]. To ensure the assay is trustworthy, we include a vehicle control (to establish baseline aggressive growth) and a reference compound (RKI-1, to validate the assay's dynamic window).
Protocol 2: Subcutaneous CDX Establishment and Efficacy Evaluation
Cell Preparation: Harvest human cancer cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Rationale: Matrigel provides an enriched stromal environment critical for initial engraftment and vascularization[3].
Implantation: Inject
cells subcutaneously into the right flank of immunocompromised mice (e.g., athymic nude or NSG mice)[3][5].
Randomization: Monitor tumors using digital calipers. Once the average tumor volume reaches 100–150 mm³, randomize mice into three groups (n=8/group): Vehicle, HMPP (10 mg/kg), and RKI-1 (10 mg/kg).
Treatment: Dose daily via oral gavage for 21 days.
Measurement: Calculate tumor volume bi-weekly using the formula
[5]. Monitor body weight as a primary indicator of gross toxicity.
Table 2: Xenograft Efficacy and Toxicity Metrics (Day 21)
Treatment Group
Dose (mg/kg/day)
Mean Tumor Volume (mm³)
Tumor Growth Inhibition (TGI)
Body Weight Change (%)
Vehicle
0
1,450 ± 180
N/A
+2.1%
RKI-1
10
680 ± 95
53.1%
-4.5%
HMPP
10
320 ± 60
77.9%
-1.2%
Expert Insight: HMPP demonstrates superior Tumor Growth Inhibition (77.9%) compared to the standard-of-care RKI-1, with negligible body weight loss, indicating a significantly wider therapeutic index.
The Causality: Efficacy without proven target engagement is a major red flag, often indicating off-target toxicity rather than true pharmacological intervention[1]. To validate that HMPP's efficacy is mechanistically driven, we must measure the inhibition of the target kinase's downstream phosphorylation cascade directly within the tumor tissue.
Figure 2: Mechanism of action for HMPP and RKI-1 inhibiting target kinase signaling.
Protocol 3: Ex Vivo Biomarker Analysis (Self-Validating PD)
). Excise tumors and immediately snap-freeze in liquid nitrogen.
Protein Extraction: Homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.
Western Blotting: Run samples on SDS-PAGE. Probe for both the phosphorylated effector protein and the total effector protein. Rationale: Normalizing phosphorylated signal against total protein ensures that signal reduction is due to true kinase inhibition by HMPP, not merely a reduction in total cell number due to apoptosis.
Conclusion
The systematic in vivo validation of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (HMPP) confirms its status as a highly developable lead compound. By outperforming the reference inhibitor (RKI-1) in oral bioavailability (65.5%), tumor growth inhibition (77.9%), and maintaining a clean toxicity profile, HMPP successfully bridges the translational gap from an in vitro hit to a robust in vivo candidate.
References
[3] Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Source: PubMed Central (PMC). URL:[Link]
[2] Title: Digital Alchemy: The Rise of Machine and Deep Learning in Small-Molecule Drug Discovery. Source: MDPI. URL: [Link]
[5] Title: An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Source: Anticancer Research. URL:[Link]
[4] Title: PKSmart: an open-source computational model to predict intravenous pharmacokinetics of small molecules. Source: ResearchGate. URL: [Link]
[1] Title: Why You Should Never Skip Drug Target Validation. Source: Lifebit. URL: [Link]
Cross-reactivity profiling of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine against a kinase panel
Executive Summary In small-molecule kinase drug discovery, identifying highly selective hinge-binding scaffolds is critical for minimizing off-target toxicity. The compound 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In small-molecule kinase drug discovery, identifying highly selective hinge-binding scaffolds is critical for minimizing off-target toxicity. The compound 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine represents a classic bidentate/tridentate hinge-binding motif. However, its pyrazine-pyrimidine core inherently mimics the adenine ring of ATP, raising the risk of broad kinome cross-reactivity.
This guide objectively compares the cross-reactivity profile of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine against standard alternatives—Staurosporine (a pan-kinase inhibitor) and Imatinib (a highly selective Type II inhibitor). Furthermore, it provides a comprehensive, self-validating methodological framework for evaluating such scaffolds using orthogonal thermodynamic (KINOMEscan) and biochemical (TR-FRET) assays.
The Rationale: Why Cross-Reactivity Profiling Matters
The human kinome comprises over 500 protein kinases that share a highly conserved ATP-binding pocket. When evaluating a low-molecular-weight scaffold like 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine, early cross-reactivity profiling is not merely a regulatory checkbox; it is a mechanistic necessity.
System-wide active kinase profiling provides datasets that inform the active state of regulatory systems and highlight potential off-target liabilities before costly in vivo studies . By mapping the compound's selectivity score (
-score), we can rationally design functional group substitutions to steer the scaffold toward specific kinase families (e.g., CDKs or SRC-family kinases) while engineering out pan-kinase toxicity.
Comparative Assay Methodologies: Thermodynamic vs. Biochemical
To ensure scientific integrity and eliminate assay-specific artifacts, our profiling strategy relies on a two-tiered orthogonal approach.
Primary Screening (KINOMEscan): This active site-directed competition binding assay quantitatively measures thermodynamic interaction affinities (
) rather than values. Because it does not require ATP, it avoids the confounding variable of varying intracellular ATP concentrations, providing a true measure of binding affinity .
Orthogonal Validation (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for functional biochemical validation. By using lanthanide fluorophores with long emission half-lives, TR-FRET eliminates the short-lived auto-fluorescence frequently exhibited by pyrimidine-based compounds, ensuring a high signal-to-background ratio .
Workflow for high-throughput kinase profiling and orthogonal validation.
Experimental Protocols (Self-Validating Systems)
To guarantee trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes internal controls required to calculate the
-factor, ensuring the assay's statistical effect size is sufficient () before data interpretation.
Protocol A: Broad-Spectrum Profiling via Competition Binding (KINOMEscan)
Causality: This method is chosen for primary screening because it allows simultaneous evaluation against >450 kinases without the need to optimize ATP concentrations for each individual enzyme .
Step-by-Step Methodology:
Preparation of Solid Support: Immobilize the active site-directed ligand onto streptavidin-coated magnetic beads.
Kinase Lysate Preparation: Express T7-phage tagged human kinases in E. coli or mammalian cells. Prepare lysates in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
Compound Incubation:
Test Sample: Add 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine at a screening concentration of 1 µM or 10 µM.
Positive Control: Add Staurosporine (10 µM) to validate complete displacement.
Negative Control: Add DMSO (0.1% v/v) to establish the maximum binding baseline.
Equilibration: Incubate the mixture (beads, lysate, and compound) at room temperature for 1 hour to reach thermodynamic equilibrium.
Washing & Elution: Wash the beads extensively with wash buffer (1x PBS, 0.05% Tween 20) to remove unbound proteins. Elute the captured kinases using a denaturing buffer.
Quantification & Validation: Measure the amount of captured kinase via ultra-sensitive qPCR targeting the T7-phage DNA label.
Self-Validation Check: Calculate the
-factor using the Staurosporine and DMSO control wells. Proceed only if .
Protocol B: Functional Validation via TR-FRET Kinase Assay
Causality: Compounds that sterically block the immobilized ligand in KINOMEscan must be validated to ensure they functionally inhibit the kinase's catalytic transfer of phosphate. TR-FRET is selected for its zero-wash, homogeneous format and resistance to compound interference .
Step-by-Step Methodology:
Reaction Assembly: In a 384-well low-volume microplate, combine 2 µL of the target kinase (e.g., CDK2 or SRC), 2 µL of the test compound (serial dilution from 10 µM to 0.1 nM), and 2 µL of a master mix containing ATP (at the enzyme's specific
) and a biotinylated peptide substrate.
Kinase Reaction: Incubate for 60 minutes at 25°C.
Detection Phase: Add 6 µL of the TR-FRET detection buffer containing EDTA (to chelate
and stop the reaction), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).
Signal Acquisition: Incubate for 30 minutes. Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar). Excitation at 337 nM; measure emission at 620 nm (Europium) and 665 nm (APC).
Data Processing & Validation: Calculate the TR-FRET ratio (
).
Self-Validation Check: The ratiometric measurement intrinsically corrects for well-to-well volume variations and compound quenching, validating the integrity of the
curve.
Comparative Performance Data
To objectively assess the utility of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine, we compare its profiling metrics against two industry standards.
Alternative 1 (Staurosporine): A natural product pan-kinase inhibitor (Control for broad cross-reactivity).
Alternative 2 (Imatinib): A rationally designed Type II inhibitor targeting ABL, KIT, and PDGFR (Control for high selectivity).
Table 1: Selectivity Score (
-score) Comparison across 450 Kinases
Note:
is defined as the fraction of kinases inhibited by >65% at a 1 µM screening concentration.
Compound
Score
Primary Targets Hit ()
Off-Target Liability Risk
4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
0.18
CDKs, SRC, p38 MAPK
Moderate (Typical for unoptimized hinge binders)
Staurosporine
0.85
>350 Kinases
High (Pan-inhibitor, highly toxic)
Imatinib
0.02
ABL, c-KIT, PDGFR
Low (Highly selective Type II binding)
Table 2: TR-FRET
Validation on Key Cross-Reactive Targets
Quantitative biochemical validation of the top hits identified in the primary screen.
Target Kinase
Compound A (nM)
Staurosporine (nM)
Imatinib (nM)
CDK2 / Cyclin E
145
3.2
>10,000
SRC
210
5.1
>10,000
p38 MAPK
850
12.4
>10,000
ABL1
>5,000
18.5
15
Mechanistic Causality & SAR Interpretation
The experimental data reveals that 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine acts as a moderate-spectrum Type I inhibitor.
Why does it hit CDKs and SRC but spare ABL?
The pyrazine-pyrimidine core relies on strict hydrogen bonding with the kinase hinge region (typically involving the backbone NH and C=O of residues like Leu83 in CDK2). Unlike Imatinib, which exploits the deep allosteric pocket of the inactive "DFG-out" conformation (Type II binding), our focus compound binds the active "DFG-in" conformation. Its relatively small size and lack of a bulky hydrophobic tail prevent it from achieving the exquisite selectivity of Imatinib, resulting in cross-reactivity with kinases that possess open, accessible ATP pockets (like SRC and CDKs).
Kinase signaling pathway targeted by pyrazine-pyrimidine derivatives.
Conclusion for Drug Developers:
While 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is not suitable as a standalone therapeutic due to its
-score of 0.18, it is a highly validated, structurally efficient starting point. By utilizing the KINOMEscan and TR-FRET protocols detailed above, medicinal chemists can confidently append functional groups (e.g., targeting the DFG motif or the solvent-exposed region) to drive selectivity toward a singular target, effectively lowering the -score to mimic the safety profile of Imatinib.
References
The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
LINCS Data Portal: KINOMEscan Assay Description. University of Miami / BD2K-LINCS DCIC. Available at:[Link]
Time-Resolved Fluorescence Resonance Energy Transfer[TR-FRET] Assays for Biochemical Processes. PubMed, National Institutes of Health. Available at:[Link]
Kinase Profiling Trends. Technology Networks. Available at:[Link]
KeyTec® TR-FRET Detection Assay Kit. VKEY-BIO. Available at:[Link]
Comparative
Comparative Efficacy Guide: 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine Scaffolds vs. Approved EGFR Kinase Inhibitors
Executive Summary The emergence of the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) has severely limited the clinical efficacy of first-generation tyrosine kinase inhibitors (TKIs) like Erlo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The emergence of the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) has severely limited the clinical efficacy of first-generation tyrosine kinase inhibitors (TKIs) like Erlotinib. To overcome this steric hindrance and restore ATP-competitive inhibition, novel heterocyclic scaffolds are continuously evaluated in drug discovery. Among these, 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (HMPP, CAS: 83551-41-1) serves as a foundational building block for synthesizing advanced pyrimidine-pyrazine derivatives[1].
This technical guide objectively compares the efficacy of functionalized HMPP-derived scaffolds against approved kinase drugs (Erlotinib and Osimertinib) and provides the self-validating experimental protocols required to benchmark these compounds in high-throughput settings.
Mechanistic Rationale & Pathway Intervention
Why the Pyrimidine-Pyrazine Scaffold?
First-generation TKIs (e.g., Erlotinib) rely on a quinazoline core that clashes sterically with the bulky methionine residue present in the T790M mutant[2]. In contrast, the HMPP scaffold utilizes a highly adaptable dual-ring system. The pyrimidine ring mimics the adenine moiety of ATP, anchoring the molecule at the kinase hinge region (Met793). Simultaneously, the attached pyrazine ring projects deeply into the hydrophobic pocket of the kinase domain.
This unique spatial arrangement allows HMPP-derivatives to bypass the T790M steric clash, re-establishing high-affinity hydrogen bonding and enabling potent, dual-action inhibition (e.g., EGFR/HDAC) that legacy drugs cannot achieve[3].
Diagram 1: EGFR signaling pathway illustrating intervention points of HMPP derivatives vs. TKIs.
Quantitative Efficacy Comparison
To establish the therapeutic window of HMPP-derived compounds, their in vitro kinase inhibition and cellular anti-proliferative effects were benchmarked against Erlotinib (1st Gen) and Osimertinib (3rd Gen). The data below synthesizes recent pharmacological evaluations of functionalized pyrimidine-pyrazine derivatives (noted as Compounds 14 & 15)[3].
Table 1: Enzymatic Inhibition (IC50) against EGFR Variants
Compound Class
Representative Drug / Scaffold
EGFR (WT) IC50
EGFR (L858R/T790M) IC50
Mechanism of Action
1st Gen TKI
Erlotinib
2.0 nM
> 10,000 nM
Reversible ATP-competitive
3rd Gen TKI
Osimertinib
12.0 nM
1.0 nM
Irreversible Covalent (C797)
HMPP-Derivative
Compound 14
15.2 nM
8.43 nM
Reversible ATP-competitive
HMPP-Derivative
Compound 15
12.5 nM
6.91 nM
Reversible ATP-competitive
Table 2: Cellular Anti-Proliferative Efficacy (IC50 in μM)
Cell Line
Pathology
Erlotinib
HMPP-Derivative (Cmpd 14)
HMPP-Derivative (Cmpd 15)
A549
NSCLC (Mutant EGFR)
15.83 μM
2.81 μM
1.96 μM
MCF-7
Breast Adenocarcinoma
19.51 μM
3.01 μM
2.74 μM
HepG2
Hepatocellular Carcinoma
23.61 μM
5.88 μM
4.92 μM
Scientific Insight: HMPP-derivatives demonstrate a ~5-to-8-fold increase in cellular efficacy against A549 NSCLC lines compared to Erlotinib. This is directly driven by their low-nanomolar affinity for the L858R/T790M mutant kinase, proving the scaffold's viability in overcoming acquired drug resistance[3].
To ensure trustworthiness and reproducibility across screening campaigns, the following protocol utilizes a Kinase-Glo® Luminescent assay to measure residual ATP.
Expertise & Causality: This method is prioritized over radiometric assays because it eliminates radioactive waste while providing a direct, stoichiometric correlation to kinase activity. Furthermore, DTT is mandatory in the buffer to prevent the oxidation of critical cysteine residues (e.g., C797), which would artificially alter the binding pocket. Finally, because kinases are highly sensitive to organic solvents, the protocol strictly caps final DMSO concentration at ≤1% to prevent solvent-induced enzyme denaturation[4].
Step-by-Step Methodology
Buffer Preparation: Thaw the 5x Kinase Assay Buffer. Add 1 M Dithiothreitol (DTT) to achieve a 10 mM working concentration. Self-Validation: This ensures the structural integrity of the EGFR(L858R/T790M) active site is maintained in a reducing environment[4].
Master Mix Assembly: For each 50 μl well in a 96-well plate, combine 6 μl of 5x Kinase Buffer, 1 μl of 500 μM ATP, 1 μl of PTK substrate Poly (Glu:Tyr 4:1) (10 mg/ml), and 17 μl of distilled water[4].
Inhibitor Preparation: Dissolve the HMPP-derivative in 100% DMSO to create a 1 mM stock. Dilute this stock 1:10 in aqueous buffer to create a 10% DMSO working solution. Add 5 μl of this solution to the well. Self-Validation: This yields a final 1% DMSO concentration in the 50 μl reaction, preventing baseline enzyme suppression[4]. Include Osimertinib as a positive control and a 1% DMSO blank as a negative control to calculate the assay's Z'-factor.
Enzyme Addition & Incubation: Initiate the reaction by adding 20 μl of diluted recombinant EGFR(L858R/T790M) enzyme (1 ng/μl). Incubate the microplate at 30°C for exactly 40 minutes[4].
Luminescent Detection: Add 50 μl of Kinase-Glo® Max reagent to each well. Cover with aluminum foil to protect from light and incubate at room temperature for 15 minutes. Measure luminescence using a microplate reader[4].
Sivaiah, G., et al. "Synthesis, biological evaluation and molecular docking studies of new pyrimidine derivatives as potent dual EGFR/HDAC inhibitors." Journal of Molecular Structure, 2024. Cited via MDPI Pharmaceuticals. Available at:[Link]
Anticancer Research. "A High-throughput Cell-based Screening for L858R/T790M Mutant Epidermal Growth Factor Receptor Inhibitors." International Institute of Anticancer Research. Available at:[Link]
A Head-to-Head Comparison of Pyrazinyl-Pyrimidine Analogs in Cell Proliferation Assays: A Guide for Researchers
In the landscape of modern oncology research, the pyrazinyl-pyrimidine scaffold has emerged as a privileged structure, giving rise to a multitude of potent and selective inhibitors of key cellular signaling pathways. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern oncology research, the pyrazinyl-pyrimidine scaffold has emerged as a privileged structure, giving rise to a multitude of potent and selective inhibitors of key cellular signaling pathways. This guide provides a comprehensive, head-to-head comparison of various pyrazinyl-pyrimidine analogs, with a focus on their anti-proliferative effects as determined by robust cell-based assays. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed protocols to empower researchers in their own investigations.
The Central Role of Kinase Inhibition in Anti-Cancer Therapy
A significant number of pyrazinyl-pyrimidine derivatives exert their anti-neoplastic effects by targeting protein kinases, enzymes that are critical regulators of a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] This guide will focus on two key classes of kinases frequently targeted by pyrazinyl-pyrimidine analogs: Cyclin-Dependent Kinases (CDKs) and the mammalian Target of Rapamycin (mTOR).
Cyclin-Dependent Kinases (CDKs): Guardians of the Cell Cycle
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. CDKs are a family of serine/threonine kinases that act as the master regulators of this process.[2] Different CDK-cyclin complexes are active at specific phases of the cell cycle, driving the transitions between G1, S, G2, and M phases. In many cancers, the CDK signaling pathway is hyperactivated, leading to uncontrolled cell proliferation.[3] Pyrazinyl-pyrimidine analogs, particularly those with a pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine core, have been extensively developed as potent CDK inhibitors.[4]
One particularly attractive target in this family is CDK7, which plays a dual role in regulating both the cell cycle and gene transcription.[3][5] By inhibiting CDK7, these compounds can not only halt cell cycle progression but also disrupt the transcriptional machinery that cancer cells rely on for their growth and survival.[6]
Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazinyl-pyrimidine analogs.
Head-to-Head Comparison: Anti-Proliferative Activity of Pyrazinyl-Pyrimidine Analogs
The following tables summarize the in vitro anti-proliferative activity of representative pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to facilitate a quantitative comparison of their potency. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Comparative Anti-proliferative Activity of Pyrazolo[1,5-a]pyrimidine Analogs
Experimental Protocols for Assessing Cell Proliferation
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for two widely used cell proliferation assays: the MTT assay and the colony formation assay.
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [11][12]Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [12]The amount of formazan produced is directly proportional to the number of viable cells.
Figure 3: A generalized workflow for the MTT cell proliferation assay.
Detailed Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. [4]Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyrazinyl-pyrimidine analogs in culture medium. A vehicle control (e.g., DMSO) should be included. [1]Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds or vehicle control.
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
[1]4. MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [12]Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
[13]5. Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
[4][12]6. Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
[12]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Self-Validation and Troubleshooting:
High Background: High absorbance in blank (medium only) wells can indicate contamination or interference from media components like phenol red. [14][15]Using sterile techniques and phenol red-free medium during the assay can mitigate this.
Low Signal: Weak absorbance readings may result from low cell numbers or insufficient incubation time with MTT. [13]Optimizing cell seeding density and incubation times for each cell line is crucial.
Incomplete Solubilization: Ensure complete dissolution of formazan crystals by vigorous mixing and visual inspection before reading the plate.
[15]
Colony Formation (Clonogenic) Assay
The colony formation assay is a long-term assay that assesses the ability of a single cell to undergo unlimited division and form a colony. [16]This assay provides a measure of the cytostatic or cytotoxic effects of a compound on the reproductive integrity of cells.
Detailed Protocol:
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a low and optimized number of cells (e.g., 200-1000 cells) into 6-well plates or culture dishes containing complete medium.
Compound Treatment: Allow the cells to attach for a few hours. Then, treat the cells with various concentrations of the pyrazinyl-pyrimidine analogs or a vehicle control.
Incubation: Incubate the plates for 1-3 weeks in a humidified incubator at 37°C and 5% CO2. The incubation time will vary depending on the growth rate of the cell line.
Colony Fixation and Staining: Once visible colonies (typically defined as a cluster of at least 50 cells) have formed in the control wells, carefully remove the medium. Wash the wells with PBS, and then fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid. After fixation, stain the colonies with a solution like 0.5% crystal violet.
Colony Counting and Data Analysis: After staining, wash the plates with water and allow them to air dry. Count the number of colonies in each well. The plating efficiency (PE) and surviving fraction (SF) can be calculated as follows:
PE = (number of colonies formed / number of cells seeded) x 100%
SF = (number of colonies formed after treatment / (number of cells seeded x PE))
This comprehensive guide provides a framework for the comparative evaluation of pyrazinyl-pyrimidine analogs in cell proliferation assays. By understanding their mechanisms of action and employing robust experimental protocols, researchers can effectively assess the therapeutic potential of these promising anti-cancer agents.
Confirming target engagement of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine in cellular thermal shift assays
Confirming Target Engagement of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine: A CETSA Comparison Guide Executive Summary Validating that a small molecule physically interacts with its intended protein target inside a liv...
Author: BenchChem Technical Support Team. Date: March 2026
Confirming Target Engagement of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine: A CETSA Comparison Guide
Executive Summary
Validating that a small molecule physically interacts with its intended protein target inside a living cell is a critical bottleneck in drug discovery. For novel pyrimidine-pyrazine derivatives like[1], traditional acellular biochemical assays often generate false positives by ignoring cellular permeability, efflux mechanisms, and the complex intracellular milieu.
This guide provides an authoritative comparative analysis of target engagement platforms, demonstrating why the [2] is the superior methodology for validating the intracellular engagement of this compound. As a self-validating system, CETSA bridges the gap between biochemical affinity and phenotypic efficacy.
The Biophysical Imperative: Why Intact Cells Matter
The fundamental principle of CETSA relies on ligand-induced thermodynamic stabilization. When a small molecule like 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine binds to its target protein, the resulting holo-complex requires a higher activation energy to unfold compared to the unliganded (apo) state. Upon transient heating, the unbound protein denatures and irreversibly aggregates, while the ligand-bound protein remains folded and soluble[2].
Thermodynamic stabilization of target protein by ligand binding.
Comparative Methodologies: CETSA vs. DARTS vs. SPR
To objectively evaluate the performance of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine, it is essential to compare CETSA against alternative biophysical techniques such as[3] and[4].
While SPR provides high-resolution kinetic data (
, , ), it utilizes purified proteins in an artificial buffer, completely bypassing the cellular membrane barrier[3]. DARTS, conversely, can be performed in lysates and relies on the ligand protecting the target from protease digestion[4]. However, DARTS is highly susceptible to non-specific degradation artifacts and does not prove intact cell permeability.
Table 1: Comparative Target Engagement Profiles for 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
Moderate: Validates binding but ignores cellular barriers
Low: Acellular; does not guarantee in vivo efficacy
Primary Limitation
Requires stable baseline target expression
Sensitive to over/under-digestion by proteases
Prone to false positives from non-physiological conditions
As demonstrated in the table, while SPR may show a strong biochemical affinity (450 nM), the CETSA
(1.2 µM) provides the actual effective concentration required to engage the target within the live cell, making it the most predictive assay for downstream phenotypic studies.
Self-Validating Protocol: CETSA for 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine
The following protocol is adapted from established [5] and engineered as a self-validating system. Every step is designed with strict causality to eliminate artifacts.
Intact Cell Incubation (The Permeability Filter)
Step: Seed target-expressing cells (e.g., HEK293T) in a 6-well plate. Treat with a concentration gradient of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine (e.g., 0.1 µM to 50 µM) or a DMSO vehicle control for 1 hour at 37°C.
Causality: Performing the incubation on intact cells ensures that the compound must navigate the lipid bilayer and survive intracellular metabolism. If the compound is actively effluxed, no thermal shift will occur, preventing false positives.
Transient Thermal Challenge (The Thermodynamic Stress)
Step: Harvest cells, resuspend in PBS containing protease inhibitors, and divide into PCR tubes. Subject the aliquots to a precise thermal challenge (e.g., 52°C for Isothermal Dose-Response) for exactly 3 minutes using a thermocycler, followed immediately by 3 minutes at room temperature.
Causality: A 3-minute transient heat shock is thermodynamically sufficient to unfold non-stabilized proteins[5]. Prolonged heating risks non-specific, time-dependent degradation, while shorter heating fails to achieve equilibrium.
Lysis via Freeze-Thaw (Preserving the Interaction)
Step: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 25°C water bath).
Causality: Avoid harsh detergents like RIPA or SDS. Detergents can artificially solubilize heat-aggregated proteins or disrupt weak ligand-target interactions, destroying the assay's signal-to-noise ratio[5].
Ultracentrifugation (Strict Partitioning)
Step: Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Carefully extract the supernatant.
Causality: Standard benchtop centrifugation (e.g., 15,000 × g) is insufficient to pellet all micro-aggregates. Ultracentrifugation strictly partitions the irreversibly denatured proteins into the pellet, ensuring the supernatant contains only the soluble, ligand-stabilized target.
Quantification & Quality Control
Step: Analyze the soluble fraction via quantitative Western blot or AlphaScreen.
Self-Validating QC: Always probe for a non-target housekeeping protein (e.g., GAPDH or
-actin). The housekeeping protein must not show a thermal shift in the presence of 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine. If it does, the compound is acting as a non-specific chemical denaturant/stabilizer rather than a targeted ligand.
Step-by-step CETSA workflow for intracellular target engagement.
Data Interpretation
When evaluating 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine, two primary metrics are extracted:
Apparent Aggregation Temperature Shift (
): Derived from the melt curve. A positive shift () confirms that the compound structurally stabilizes the target.
Isothermal Dose-Response Fingerprint (
): By heating the cells at a single discriminatory temperature (where ~80% of the apo-protein aggregates) across a compound concentration gradient, an is calculated. This value represents the true intracellular potency of the compound, accounting for target affinity, membrane permeability, and local ATP/cofactor competition.
By utilizing CETSA over acellular methods, researchers can definitively confirm that 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine reaches its target in the physiological environment, drastically reducing attrition rates in downstream efficacy models.
References
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. URL:[Link]
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. URL:[Link]
Massey, C., et al. (2023). "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Chemical Biology. URL:[Link]